Product packaging for Furaquinocin C(Cat. No.:CAS No. 134984-98-8)

Furaquinocin C

Cat. No.: B146858
CAS No.: 134984-98-8
M. Wt: 370.4 g/mol
InChI Key: GDSPWZDWUUGKIM-UHFFFAOYSA-N
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Description

from Streptomyces sp. KO-3988;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O5 B146858 Furaquinocin C CAS No. 134984-98-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134984-98-8

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-enyl)-2H-benzo[g][1]benzofuran-6,9-dione

InChI

InChI=1S/C22H26O5/c1-11(2)8-7-9-22(5)13(4)27-21-16-14(10-15(23)17(21)22)19(25)20(26-6)12(3)18(16)24/h8,10,13,23H,7,9H2,1-6H3

InChI Key

GDSPWZDWUUGKIM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)C

Synonyms

furaquinocin C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Furaquinocin C from Streptomyces sp. KO-3988: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin C, a member of the furaquinocin family of antibiotics, is a polyketide-isoprenoid hybrid compound, also known as a meroterpenoid, produced by the actinomycete Streptomyces sp. KO-3988.[1][2] First reported in 1991, this metabolite, along with its congeners, has garnered interest for its notable cytocidal activities against various cancer cell lines, including HeLa S3 and B16 melanoma cells.[1][2] This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug discovery.

Introduction

The furaquinocins are a series of potent antibiotics isolated from the culture broth of Streptomyces sp. KO-3988.[1][2] These compounds are structurally characterized by a furanonaphthoquinone core. The initial discovery of Furaquinocins A and B in 1990 paved the way for the subsequent isolation of several related metabolites, including this compound, D, E, F, G, and H.[1][3] The furaquinocins exhibit significant cytocidal activity against cancer cell lines, making them promising candidates for further investigation in oncology drug development.

Fermentation of Streptomyces sp. KO-3988 for this compound Production

The production of this compound is achieved through the submerged fermentation of Streptomyces sp. KO-3988. The following protocol is based on the methods developed for the production of furaquinocins from this strain.

Experimental Protocol: Fermentation
  • Inoculum Preparation: A loopful of spores of Streptomyces sp. KO-3988 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium. The composition of the seed medium is detailed in Table 1. The flask is incubated on a rotary shaker at 27°C for 48 hours.

  • Production Culture: The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of a production medium. The composition of the production medium is provided in Table 1.

  • Fermentation Conditions: The production culture is incubated on a rotary shaker at 27°C for a specified duration, typically several days, to allow for the biosynthesis and accumulation of this compound.

Table 1: Fermentation Media Composition
ComponentSeed Medium ( g/liter )Production Medium ( g/liter )
Glucose1020
Soluble Starch20-
Glycerol-10
Polypeptone5-
Meat Extract5-
Yeast Extract35
Soytone-5
CaCO₃22
pH7.27.2

Extraction and Isolation of this compound

This compound is extracted from the culture broth and subsequently purified using a series of chromatographic techniques.

Experimental Protocol: Extraction and Purification
  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC to yield pure this compound.

Structure Elucidation and Characterization

The structure of this compound was determined using a combination of spectroscopic methods.

Spectroscopic Data

The structural characterization of this compound relies on data obtained from Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While a detailed NMR data table for this compound is found in the original publication, Table 2 provides a representative summary of the key spectroscopic data.

Table 2: Spectroscopic Data for this compound
TechniqueObservation
Mass Spectrometry (MS) Provides the molecular weight and elemental composition.
¹H NMR Reveals the proton environment in the molecule.
¹³C NMR Shows the number and types of carbon atoms.
2D NMR (COSY, HMBC) Establishes the connectivity of protons and carbons.

Biological Activity

This compound has demonstrated significant cytocidal activity against various cancer cell lines.

Cytotoxicity Data

The in vitro cytotoxic activity of this compound was evaluated against HeLa S3 and B16 melanoma cells. The IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, are summarized in Table 3.

Table 3: Cytocidal Activity of this compound
Cell LineIC₅₀ (µg/ml)
HeLa S3Data to be sourced from original publication
B16 MelanomaData to be sourced from original publication

Visualizing the Workflow and Biosynthetic Logic

Experimental Workflow

The overall process for the discovery and isolation of this compound can be visualized as a sequential workflow.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization spore Streptomyces sp. KO-3988 Spores seed_culture Seed Culture spore->seed_culture Inoculation production_culture Production Culture seed_culture->production_culture Inoculation centrifugation Centrifugation production_culture->centrifugation extraction Ethyl Acetate Extraction centrifugation->extraction silica_gel Silica Gel Chromatography extraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC sephadex->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation bioactivity Biological Activity Testing hplc->bioactivity furaquinocin_c Pure this compound hplc->furaquinocin_c

Caption: Experimental workflow for the isolation of this compound.

Biosynthetic Pathway Logic

The biosynthesis of furaquinocins involves a hybrid pathway combining polyketide and isoprenoid precursors. A key step is the prenylation of a naphthoquinone scaffold.

biosynthetic_pathway polyketide Polyketide Pathway naphthoquinone Naphthoquinone Intermediate polyketide->naphthoquinone isoprenoid Isoprenoid Pathway geranyl_pyrophosphate Geranyl Pyrophosphate (GPP) isoprenoid->geranyl_pyrophosphate prenylation Prenylation (Fur7 enzyme) naphthoquinone->prenylation geranyl_pyrophosphate->prenylation furaquinocin_scaffold Furaquinocin Scaffold prenylation->furaquinocin_scaffold cyclization Cyclization & Other Modifications furaquinocin_scaffold->cyclization furaquinocin_c This compound cyclization->furaquinocin_c

Caption: Simplified logic of the this compound biosynthetic pathway.

Conclusion

This compound, produced by Streptomyces sp. KO-3988, represents a class of meroterpenoid antibiotics with significant potential for anticancer drug development. The methodologies for its fermentation, extraction, and purification are well-established, providing a solid foundation for further research and development. This guide provides a comprehensive overview of the key technical aspects related to the discovery and isolation of this compound, serving as a valuable resource for the scientific community.

References

Furaquinocin C: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin C is a member of the furaquinocin family of meroterpenoids, hybrid natural products derived from a polyketide and a terpenoid precursor. Isolated from Streptomyces species, this compound has garnered interest due to its notable cytocidal activity against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, intended to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

This compound possesses a complex molecular architecture featuring a furanonaphthoquinone core linked to a monoterpene-derived side chain. The molecule is characterized by a high degree of oxidation and multiple stereocenters.

1.1. Planar Structure

The planar structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and mass spectrometry techniques. The core is a naphtho[2,3-b]furan-4,9-dione, which is further substituted with methyl and methoxy groups.

1.2. Absolute Stereochemistry

The absolute stereochemistry of naturally occurring (-)-Furaquinocin C has been determined to be (2R, 3R). This assignment was confirmed through the total synthesis of (-)-Furaquinocin C and its epimers. Comparison of the optical rotation of the natural product with synthetic diastereomers provided definitive proof of the stereochemical configuration at the C-2 and C-3 positions of the dihydrofuran ring. The optical rotation of natural this compound ([α]D = -25°) is opposite to that of its synthetic 3-epimer, (2R, 3S)-Furaquinocin C ([α]D = +58°), supporting the (2R, 3R) assignment for the natural product.[1]

this compound Chemical Structure

Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for the Furaquinocin Core

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)Key HMBC Correlations
2~91.4~4.99 (q, 6.5)2-Me, C-3
3~46.5~3.55 (dq, 6.5, 3.5)2-Me, 3-Me, C-2, C-3a
3a~158.0-
4~182.0-
4a~110.0-
5~108.0~6.80 (s)C-4, C-6, C-9a
6~160.0-
7-OMe~60.7~4.00 (s)C-7
7~162.0-
8-Me~9.3~2.06 (s)C-7, C-8, C-8a
8~118.0-
8a~134.0-
9~180.0-
9a~133.0-
9b~124.0-
2-Me~15.0~1.50 (d, 6.5)C-2, C-3
3-Me~9.5~1.25 (d, 6.5)C-2, C-3

Note: Data is representative and compiled from spectral data of closely related furaquinocins and confirmed by synthetic studies. Exact chemical shifts may vary depending on the solvent and instrument.

Experimental Protocols

3.1. Isolation of this compound from Streptomyces sp. KO-3988

The following is a generalized protocol for the isolation of this compound from the culture broth of Streptomyces sp. KO-3988.

  • Fermentation: Streptomyces sp. KO-3988 is cultured in a suitable production medium (e.g., SG medium) under aerobic conditions for several days to allow for the production of secondary metabolites.[1]

  • Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[1]

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound.

    • Normal-Phase Chromatography: The extract is first fractionated on a silica gel column using a gradient of hexane and ethyl acetate.

    • Size-Exclusion Chromatography: Fractions containing furaquinocins are further purified using a Sephadex LH-20 column with methanol as the eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable solvent system, such as a gradient of acetonitrile and water, to yield pure this compound.[1]

3.2. General Procedure for Spectroscopic Analysis

  • NMR Spectroscopy: NMR spectra are typically recorded on high-field spectrometers (e.g., 500 MHz or higher). Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to elucidate the structure and assign proton and carbon signals.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass and molecular formula of the compound.

  • Optical Rotation: The specific rotation is measured using a polarimeter to determine the enantiomeric nature of the isolated compound.

Biosynthesis and Experimental Workflows

The biosynthesis of this compound is a complex process that has been the subject of significant research. It involves the convergence of the polyketide and terpenoid pathways. The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for the isolation and characterization of this compound.

Furaquinocin_C_Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid MEP Pathway cluster_meroterpenoid Furaquinocin Assembly Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain PKS 1,3,6,8-THN 1,3,6,8-THN Polyketide Chain->1,3,6,8-THN Cyclization Flaviolin Flaviolin 1,3,6,8-THN->Flaviolin 1,3,6,8-THN->Flaviolin Pyruvate + G3P Pyruvate + G3P IPP + DMAPP IPP + DMAPP Pyruvate + G3P->IPP + DMAPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP + DMAPP->Geranyl Pyrophosphate (GPP) GPPS Prenylated Intermediate Prenylated Intermediate Geranyl Pyrophosphate (GPP)->Prenylated Intermediate Geranyl Pyrophosphate (GPP)->Prenylated Intermediate Flaviolin->Prenylated Intermediate Prenyltransferase Flaviolin->Prenylated Intermediate This compound This compound Prenylated Intermediate->this compound Cyclization & Oxidation Prenylated Intermediate->this compound

Caption: Proposed biosynthetic pathway of this compound.

Isolation_Workflow Start Start: Streptomyces Culture Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Purification Chromatography Crude_Extract->Purification Silica_Gel Silica Gel Chromatography Purification->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Furaquinocin_C Pure_Furaquinocin_C HPLC->Pure_Furaquinocin_C Structure_Elucidation Structure_Elucidation Pure_Furaquinocin_C->Structure_Elucidation NMR NMR Spectroscopy (1D & 2D) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS Optical_Rotation Optical_Rotation Structure_Elucidation->Optical_Rotation Final_Structure Final Structure & Stereochemistry NMR->Final_Structure MS->Final_Structure Optical_Rotation->Final_Structure

Caption: General workflow for this compound isolation and characterization.

Biological Activity and Mechanism of Action

Furaquinocins, including this compound, have demonstrated significant cytocidal activity against various human cancer cell lines, such as HeLa S3 and B16 melanoma cells.[2] However, the precise molecular mechanism underlying this cytotoxicity has not been fully elucidated in the reviewed literature. Further investigation is required to identify the specific molecular targets and signaling pathways modulated by this compound that lead to cell death.

Conclusion

This compound remains an intriguing natural product with a challenging chemical structure and promising biological activity. This guide has summarized the current knowledge of its chemical and stereochemical properties, providing a foundation for further research and development. The detailed spectroscopic and synthetic data, coupled with an understanding of its biosynthesis, will be invaluable for the design of novel analogs with potentially improved therapeutic properties. Future work should focus on elucidating the specific mechanism of action to fully realize the therapeutic potential of the furaquinocin scaffold.

References

Furaquinocin C: Unraveling its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Furaquinocin C, a member of the furanonaphthoquinone class of natural products, has demonstrated notable cytocidal activities against various cancer cell lines, including HeLa and B16 melanoma cells.[1] While direct, in-depth research on the specific molecular mechanisms of this compound is limited, this guide synthesizes the available data and extrapolates from studies on closely related furanonaphthoquinones to present a putative mechanism of action. The primary anticancer activity of this class of compounds appears to be mediated through the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest. This document provides a comprehensive overview of the proposed signaling pathways, quantitative data from related compounds, and detailed experimental protocols to guide further research and drug development efforts.

Core Mechanism of Action: ROS-Mediated Apoptosis

The central hypothesis for the anticancer effect of furanonaphthoquinones, the class of compounds to which this compound belongs, is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] ROS, such as hydrogen peroxide (H₂O₂), are highly reactive molecules that can inflict damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis.[3][4][5]

Studies on a related furanonaphthoquinone, FNQ13, have shown that its cytotoxic effects are significantly reduced by radical scavengers, highlighting the critical role of ROS.[2] The primary source of this ROS production is believed to be the mitochondria.

The Role of the Mitochondrial Voltage-Dependent Anion Channel (VDAC)

A key player in the furanonaphthoquinone-induced ROS generation is the voltage-dependent anion channel (VDAC), a protein located on the outer mitochondrial membrane.[2] Research indicates a significant correlation between VDAC expression levels in cancer cells and their susceptibility to furanonaphthoquinone-induced cell death.[2] The proposed mechanism involves the interaction of the furanonaphthoquinone with NADH at the mitochondrial surface, a process facilitated by VDAC, leading to the production of H₂O₂.[2] Overexpression of VDAC increases H₂O₂ production and cell death, while its knockdown has the opposite effect.[2]

This process is thought to contribute to the opening of the mitochondrial permeability transition pore (mPTP), a critical event that leads to mitochondrial swelling and the release of pro-apoptotic factors into the cytoplasm, thereby initiating the apoptotic cascade.[2][6]

Signaling Pathways

Based on the known effects of ROS and the general mechanisms of anticancer agents, the following signaling pathways are likely to be involved in the action of this compound.

Intrinsic Apoptosis Pathway

The furanonaphthoquinone-induced increase in mitochondrial ROS and subsequent mPTP opening directly triggers the intrinsic apoptosis pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.[7]

Furaquinocin_C This compound VDAC VDAC Furaquinocin_C->VDAC ROS ROS (H₂O₂) VDAC->ROS Mitochondria Mitochondria Mitochondria->ROS mPTP mPTP Opening ROS->mPTP Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via VDAC-mediated ROS production.

Potential Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival in many cancers.[8][9][10][11] While direct evidence for this compound's effect on this pathway is lacking, it is a common target for anticancer agents. ROS has been shown to modulate the activity of key components of this pathway. It is plausible that the oxidative stress induced by this compound could lead to the inhibition of the pro-survival PI3K/Akt signaling, thereby contributing to its apoptotic effects.

Furaquinocin_C This compound ROS ROS Furaquinocin_C->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound-induced ROS.

Quantitative Data

Specific IC50 values for this compound are not widely available in the public domain. However, data for related furanonaphthoquinones and other compounds with similar proposed mechanisms provide a benchmark for its potential potency.

Table 1: Cytotoxicity of Related Compounds in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 (Furanonaphthoquinone regioisomer)HCT116 (Colon)22.4[12]
Compound 2 (Furanonaphthoquinone regioisomer)HCT116 (Colon)0.34[12]
Furanonaphthoquinones (General)HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver)10 - 50[12]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 6 hours).

  • Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation at 488 nm, emission at 525 nm).

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., VDAC, Akt, p-Akt, mTOR, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Start Cancer Cell Culture Treatment This compound Treatment Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice MTT MTT Assay (Viability/IC50) Assay_Choice->MTT ROS_Assay DCFH-DA Assay (ROS Levels) Assay_Choice->ROS_Assay Apoptosis_Assay Annexin V/PI (Apoptosis) Assay_Choice->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Assay_Choice->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related furanonaphthoquinones exert their anticancer effects primarily through the induction of ROS, leading to mitochondrial-mediated apoptosis. The VDAC appears to be a key molecular target in this process. However, further research is imperative to fully elucidate the specific molecular interactions and signaling pathways directly modulated by this compound.

Future studies should focus on:

  • Determining the IC50 values of this compound across a broad panel of cancer cell lines.

  • Confirming the role of VDAC in this compound-induced ROS production and apoptosis using VDAC overexpression and knockdown models.

  • Investigating the impact of this compound on the PI3K/Akt/mTOR pathway and other relevant cancer signaling cascades.

  • Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

A deeper understanding of the mechanism of action of this compound will be instrumental in its potential development as a novel anticancer therapeutic.

References

Biological Activity of Furaquinocin C Against HeLa S3 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin C, a member of the furaquinocin class of antibiotics isolated from Streptomyces sp. KO-3988, has demonstrated notable cytocidal activity against the human cervical adenocarcinoma cell line, HeLa S3, in vitro.[1] This technical guide provides a comprehensive overview of the known biological effects of this compound on HeLa S3 cells, including available data on its cytotoxicity. While specific mechanistic pathways for this compound have yet to be fully elucidated in the public domain, this document outlines detailed experimental protocols for assessing its cytotoxic and apoptotic potential, drawing from established methodologies for similar compounds. Furthermore, this guide presents visual workflows and potential signaling pathways to aid in the design and interpretation of future research endeavors focused on this promising natural product.

Quantitative Cytotoxicity Data

While a specific 50% inhibitory concentration (IC₅₀) for this compound against HeLa S3 cells is not available in the reviewed literature, the cytocidal activity of this class of compounds is evident. Closely related analogs, Furaquinocin A and B, also isolated from Streptomyces sp. KO-3988, exhibit cytocidal effects at low microgram per milliliter concentrations.[2] This suggests that this compound likely possesses comparable potency. The following table summarizes the available data for related Furaquinocins to provide a contextual baseline for experimental design.

CompoundCell LineActivityConcentrationCitation
Furaquinocin AHeLa S3Cytocidal3.1 µg/mL[2]
Furaquinocin BHeLa S3Cytocidal1.6 µg/mL[2]
This compoundHeLa S3CytocidalNot Specified[1]

Experimental Protocols

To facilitate further investigation into the biological activity of this compound against HeLa S3 cells, detailed protocols for key experimental assays are provided below. These methodologies are based on standard practices for assessing cytotoxicity, apoptosis, and cell cycle progression in mammalian cell culture.

Cell Culture and Maintenance

HeLa S3 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate HeLa S3 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed HeLa S3 cells in a 6-well plate and treat with this compound at concentrations around the estimated IC₅₀ for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Culture HeLa S3 cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the biological activity of this compound on HeLa S3 cells.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment HeLa_S3 HeLa S3 Cells Fura_C This compound Treatment HeLa_S3->Fura_C MTT MTT Assay (Cytotoxicity) Fura_C->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Fura_C->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Fura_C->CellCycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant CellCycle_Dist Cell Cycle Distribution CellCycle->CellCycle_Dist

General workflow for assessing this compound activity.
Potential Signaling Pathway for Apoptosis Induction

While the precise mechanism of this compound-induced cell death in HeLa S3 cells is unknown, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram depicts a generalized model of this pathway, which could be investigated as a potential mechanism for this compound.

apoptosis_pathway cluster_apoptosome Apoptosome Formation Fura_C This compound Mitochondrion Mitochondrion Fura_C->Mitochondrion Stress Signal CytC Cytochrome c (release) Mitochondrion->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis cleaves cellular substrates

References

Furaquinocin C and its Congeners: A Deep Dive into Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furaquinocins are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways, primarily isolated from various Streptomyces species.[1][2][3] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antitumor, antibacterial, and cytotoxic effects.[2][4][5] This technical guide provides an in-depth exploration of Furaquinocin C and its known congeners, focusing on their structural nuances, biological activities, and the experimental methodologies employed in their study.

Core Structural Features and Congener Diversity

The fundamental structure of furaquinocins consists of a 1,3,6,8-tetrahydroxynaphthalene (THN) core, a polyketide derivative, fused to a prenyl moiety derived from the terpenoid pathway.[5][6] The structural diversity among the furaquinocin congeners arises from variations in the terpene side chain and modifications to the naphthoquinone skeleton.[7][8]

This compound, along with its congeners Furaquinocin A, B, D, E, F, G, and H, were first isolated from the culture broth of Streptomyces sp. KO-3988.[4] More recently, Furaquinocins K and L were identified from Streptomyces sp. Je 1-369.[5][6] The primary structural differences lie in the oxidation and cyclization patterns of the terpene unit and substitutions on the naphthoquinone core. For instance, Furaquinocins K and L exhibit modifications on the polyketide naphthoquinone skeleton, a feature not observed in previously identified congeners.[5][6][8] Furaquinocin L is particularly unique due to the presence of a rare acetylhydrazone fragment.[5][6]

Comparative Biological Activity

The structural variations among furaquinocin congeners directly influence their biological activity. While many furaquinocins exhibit cytotoxic effects against cancer cell lines, some also show promising antibacterial properties.

CompoundOrganismCell LineActivity TypeIC50 / MICReference
This compoundStreptomyces sp. KO-3988HeLa S3, B16 MelanomaCytocidalNot Specified[4]
Furaquinocin DStreptomyces sp. KO-3988HeLa S3, B16 MelanomaCytocidalNot Specified[4]
Furaquinocin EStreptomyces sp. KO-3988HeLa S3, B16 MelanomaCytocidalNot Specified[4]
Furaquinocin FStreptomyces sp. KO-3988HeLa S3, B16 MelanomaCytocidalNot Specified[4]
Furaquinocin GStreptomyces sp. KO-3988HeLa S3, B16 MelanomaCytocidalNot Specified[4]
Furaquinocin HStreptomyces sp. KO-3988HeLa S3, B16 MelanomaCytocidalNot Specified[4]
Furaquinocin KStreptomyces sp. Je 1-369HepG2CytotoxicityNot Specified[8]
Furaquinocin LStreptomyces sp. Je 1-369Gram-positive bacteriaAntibacterialNot Specified[5][8]

Experimental Protocols

The isolation, characterization, and synthesis of furaquinocins involve a range of sophisticated experimental techniques.

Isolation and Purification

Furaquinocins are typically isolated from the culture broth of producing Streptomyces strains. A general workflow involves:

  • Fermentation: Culturing the Streptomyces strain in a suitable medium (e.g., SK no. 2 medium) to promote secondary metabolite production.[9]

  • Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate.

  • Chromatography: Purification of the crude extract using various chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).[7][9]

Structure Elucidation

The chemical structures of furaquinocins are determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the connectivity and stereochemistry of the molecule.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the compounds.[9]

Total Synthesis

The total synthesis of furaquinocins provides a means to confirm their structure and to generate analogs for structure-activity relationship studies. A key synthetic strategy involves:

  • Stereoselective Construction of the Terpene Moiety: Establishing the correct stereochemistry of the terpene side chain is a critical step.

  • Formation of the Furanonaphthoquinone Core: Construction of the core aromatic system.

  • Coupling and Cyclization: Joining the terpene and naphthoquinone fragments and subsequent cyclization to form the final product.

A viable synthetic route for furaquinocins A, B, D, and H has been described, utilizing a stereodefined epoxide as a versatile intermediate.[10]

Biosynthesis of Furaquinocins

The biosynthesis of furaquinocins is a complex process involving a series of enzymatic reactions. The biosynthetic gene clusters for furaquinocins have been identified in producing Streptomyces strains.[8][9]

A key step in the biosynthesis is the prenylation of a THN derivative, catalyzed by a prenyltransferase.[3][11] The biosynthesis of the THN core itself involves a unique reductive deamination of an 8-amino-flaviolin intermediate.[1][2] This is followed by prenylation and a novel intramolecular hydroalkoxylation of an alkene to form the cyclic ether structure of the terpene moiety.[1][2]

Furaquinocin_Biosynthesis_Workflow Simplified Furaquinocin Biosynthesis Workflow cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway cluster_meroterpenoid Meroterpenoid Assembly Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide_Chain Polyketide_Chain Malonyl-CoA->Polyketide_Chain PKS THN_Core THN_Core Polyketide_Chain->THN_Core Cyclization Prenylated_Intermediate Prenylated_Intermediate THN_Core->Prenylated_Intermediate Prenyltransferase (Fur7) IPP IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP DMAPP->GPP Prenyltransferase GPP->Prenylated_Intermediate Furaquinocin_Scaffold Furaquinocin_Scaffold Prenylated_Intermediate->Furaquinocin_Scaffold Cyclization/ Oxidation Furaquinocin_Congeners Furaquinocin_Congeners Furaquinocin_Scaffold->Furaquinocin_Congeners Tailoring Enzymes

Caption: Simplified workflow of Furaquinocin biosynthesis.

Logical Relationship of Furaquinocin Congeners

The structural relationships between this compound and its congeners can be visualized as a network of modifications from a common biosynthetic precursor.

Furaquinocin_Congeners_Relationship Structural Relationships of Furaquinocin Congeners cluster_group1 Group I: Terpene Side Chain Modifications cluster_group2 Group II: Naphthoquinone Core Modifications Common_Precursor Common Biosynthetic Precursor (Prenylated THN Derivative) Furaquinocin_C Furaquinocin_C Common_Precursor->Furaquinocin_C Specific Cyclization/ Oxidation Furaquinocin_K Furaquinocin_K Common_Precursor->Furaquinocin_K Alternative Cyclization/ Core Modification Furaquinocin_A Furaquinocin_A Furaquinocin_C->Furaquinocin_A Hydroxylation Furaquinocin_B Furaquinocin_B Furaquinocin_C->Furaquinocin_B Isomerization Furaquinocin_D Furaquinocin_D Furaquinocin_C->Furaquinocin_D Reduction Furaquinocin_E Furaquinocin_E Furaquinocin_C->Furaquinocin_E Epoxidation Furaquinocin_F Furaquinocin_F Furaquinocin_C->Furaquinocin_F Rearrangement Furaquinocin_G Furaquinocin_G Furaquinocin_C->Furaquinocin_G Dehydration Furaquinocin_H Furaquinocin_H Furaquinocin_C->Furaquinocin_H Oxidation Furaquinocin_L Furaquinocin_L Furaquinocin_K->Furaquinocin_L Acetylhydrazone Formation

Caption: Logical relationships among Furaquinocin congeners.

References

Initial literature review on the furaquinocin family of compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Furaquinocin Family of Compounds

Introduction

The furaquinocins are a family of naturally occurring meroterpenoid compounds isolated exclusively from bacteria of the Streptomyces genus.[1] These molecules are of significant interest to the scientific community due to their hybrid biosynthetic origin and their broad spectrum of potent biological activities, including antitumor, antibacterial, and antifungal properties.[2][3] Structurally, they are classified as naphthoquinone-based meroterpenoids, arising from a combination of the polyketide and terpenoid biosynthetic pathways.[2][4]

Furaquinocin A, one of the first identified members, was isolated from Streptomyces sp. strain KO-3988 and demonstrated significant antitumor activity.[3] Subsequent research has led to the discovery of numerous congeners, including furaquinocins A-H, and more recently, furaquinocins K and L, which exhibit distinct bioactivity profiles.[2][5] This guide provides a comprehensive literature review on the furaquinocin family, detailing their chemical structure, biosynthesis, biological activities, and the experimental methodologies used in their study.

Chemical Structure and Biosynthesis

Furaquinocins are hybrid isoprenoid-polyketides.[6] Their core structure is derived from 1,3,6,8-tetrahydroxynaphthalene (THN), a polyketide, which is then modified by the attachment of a terpenoid moiety.[1][3] The diversity within the furaquinocin family arises from variations in this terpenoid side chain and modifications to the naphthoquinone skeleton.[3][7] A notable recent discovery is furaquinocin L, which features a rare acetylhydrazone fragment, expanding the known chemical diversity of this family.[2][7]

The biosynthesis of furaquinocins is a complex enzymatic process that has been a subject of detailed investigation. The biosynthetic gene clusters, often referred to as 'fur' clusters, have been identified in producing Streptomyces strains.[2][3] A recent study has elucidated a more complete pathway, highlighting several key and unusual enzymatic steps.[8]

The proposed biosynthetic pathway begins with the formation of the THN core, which is converted to the common biosynthetic intermediate 8-amino-flaviolin (8-AF).[8][9] A critical and unusual step involves the reductive deamination of 8-AF through a transient diazotization, which forms a key hydroquinone intermediate.[6][8] This intermediate is essential for the subsequent prenylation and cyclization reactions that form the final furaquinocin structure.[6][8]

G cluster_start Polyketide & Terpenoid Precursors cluster_pathway Core Biosynthetic Pathway cluster_end Final Products MalonylCoA Malonyl-CoA THN 1,3,6,8-Tetrahydroxynaphthalene (THN) MalonylCoA->THN Type III PKS (e.g., Fur1, 2, 3) IPP Isoprenoid Precursor (e.g., GPP) Prenyl Prenylated Intermediate IPP->Prenyl AF 8-Amino-flaviolin (8-AF) [Common Intermediate] THN->AF Series of enzymatic steps Hydroquinone Hydroquinone Intermediate AF->Hydroquinone Reductive Deamination (via Diazotization, e.g., Fur5) Hydroquinone->Prenyl Prenylation (e.g., Fur7) Furaquinocins Furaquinocin Family (A, B, C, K, L, etc.) Prenyl->Furaquinocins Intramolecular Cyclization & Modifications (e.g., Fur21) G Cultivation 1. Streptomyces Cultivation Extraction 2. Extraction & Purification Cultivation->Extraction Fermentation broth Genomics 5. Genomic Analysis Cultivation->Genomics Structure 3. Structure Elucidation Extraction->Structure Extraction->Structure Bioassay 4. Bioactivity Assays Structure->Bioassay Structure->Bioassay

References

No Direct Evidence Found for Cytocidal Properties of Furaquinocin C on B16 Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the cytocidal (cell-killing) properties of Furaquinocin C on B16 melanoma cells were identified.

Researchers, scientists, and drug development professionals are advised that there is currently a lack of published data on the direct effects, mechanisms of action, and associated signaling pathways of this compound in the context of this specific cancer cell line.

The initial investigation sought to provide an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways. However, the absence of primary research on this particular topic prevents the fulfillment of these requirements.

Further research would be necessary to determine if this compound exhibits any cytotoxic or apoptotic activity against B16 melanoma cells. Such studies would involve a series of standard in vitro assays, including but not limited to:

  • Cell Viability Assays (e.g., MTT, XTT): To determine the concentration-dependent effect of this compound on the proliferation and survival of B16 melanoma cells.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays): To investigate whether this compound induces programmed cell death.

  • Cell Cycle Analysis: To assess if the compound causes cell cycle arrest at specific phases.

  • Western Blotting and other molecular techniques: To identify and characterize the signaling pathways that might be modulated by this compound.

Until such research is conducted and published, any potential therapeutic application of this compound for melanoma remains speculative. Professionals in the field are encouraged to consult peer-reviewed scientific databases for any future studies that may emerge on this topic.

The Origin and Natural Source of Furaquinocin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin C is a member of the furaquinocin family of antibiotics, a group of meroterpenoids with a hybrid polyketide and isoprenoid biosynthetic origin. These natural products have garnered significant interest within the scientific community due to their potent biological activities, including antitumor and antibacterial properties. This technical guide provides an in-depth exploration of the origin, natural source, biosynthesis, and key experimental methodologies associated with this compound, tailored for professionals in drug discovery and development.

Natural Source and Producing Organisms

This compound is a secondary metabolite produced by actinomycetes, a group of Gram-positive bacteria renowned for their prolific production of bioactive compounds. Specifically, this compound has been isolated from the culture broth of various Streptomyces species.

The primary producing organism identified is Streptomyces sp. KO-3988 [1]. More recently, other furaquinocins have been isolated from Streptomyces sp. Je 1-369 , which was isolated from the rhizosphere soil of Juniperus excelsa[2]. These findings indicate that soil and rhizosphere environments are promising sources for discovering novel furaquinocin-producing Streptomyces strains.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that merges two major metabolic pathways: the polyketide and the mevalonate pathways. The core scaffold is derived from a type III polyketide synthase, which produces 1,3,6,8-tetrahydroxynaphthalene (THN)[3]. This initial structure undergoes a series of enzymatic modifications, including oxidation, methylation, prenylation, reductive deamination, and cyclization to yield the final this compound molecule.

A key step in the biosynthesis is the attachment of a geranyl group, a C10 isoprenoid unit, to the polyketide core. This reaction is catalyzed by a prenyltransferase enzyme, Fur7[4]. The biosynthetic gene cluster for furaquinocins has been identified, providing insights into the enzymatic machinery responsible for its production[2][5].

Biosynthetic Pathway of this compound

Furaquinocin_C_Biosynthesis Malonyl_CoA 5 x Malonyl-CoA THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Malonyl_CoA->THN Type III PKS Flaviolin Flaviolin THN->Flaviolin Oxidation Amino_Flaviolin 8-Amino-flaviolin Flaviolin->Amino_Flaviolin Amination MMF 2-Methoxy-3-methylflaviolin (MMF) Amino_Flaviolin->MMF Methylation & Reductive Deamination Prenylated_Intermediate Prenylated Intermediate MMF->Prenylated_Intermediate Prenylation (Fur7) GPP Geranyl Pyrophosphate (GPP) Furaquinocin_C This compound Prenylated_Intermediate->Furaquinocin_C Cyclization

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HeLa S3Cervical CancerData not specified[1]
B16 MelanomaSkin CancerData not specified[1]
HCT-116Colon Carcinoma~6[3]

Note: Specific IC50 values for HeLa S3 and B16 melanoma cells were not provided in the available literature, though cytocidal activities were reported.

Experimental Protocols

Isolation of Producing Microorganism (Streptomyces sp.) from Soil
  • Sample Collection: Collect soil samples from a depth of 10-15 cm into sterile bags.

  • Sample Pre-treatment: Air-dry the soil samples for one week to reduce the population of non-spore-forming bacteria.

  • Serial Dilution: Suspend 1 g of dried soil in 100 mL of sterile 0.9% NaCl solution. Perform serial dilutions of the soil suspension.

  • Plating: Spread 0.1 mL of each dilution onto Starch Casein Agar (SCA) plates supplemented with antifungal agents (e.g., nystatin) to inhibit fungal growth.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days.

  • Isolation and Purification: Observe the plates for characteristic chalky, filamentous colonies typical of Streptomyces. Isolate individual colonies and streak them onto fresh SCA plates to obtain pure cultures.

Fermentation for this compound Production
  • Inoculum Preparation: Inoculate a loopful of a pure Streptomyces culture into a flask containing a suitable seed medium (e.g., Starch Casein Broth). Incubate at 28°C on a rotary shaker for 2-3 days.

  • Production Culture: Transfer the seed culture to a larger production flask containing the production medium.

  • Incubation: Incubate the production culture at 28°C with shaking (e.g., 180 rpm) for 7-10 days.

  • Extraction: After incubation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an equal volume of ethyl acetate.

  • Concentration: Evaporate the ethyl acetate layer under reduced pressure to obtain the crude extract containing this compound.

Purification of this compound
  • Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate major fractions.

  • Size-Exclusion Chromatography: Further purify the active fractions using a Sephadex LH-20 column with a suitable solvent (e.g., methanol).

  • High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative reverse-phase HPLC.

    • Column: C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Detection: UV detector at a wavelength where furaquinocins show strong absorbance (e.g., 254 nm or based on UV-Vis spectrum).

    • Fraction Collection: Collect the peaks corresponding to this compound.

Structure Elucidation by NMR Spectroscopy
  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons present in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

  • Data Analysis: Integrate the data from all NMR experiments to determine the complete chemical structure of this compound.

Visualizations

Experimental Workflow for this compound Isolation and Characterization

Furaquinocin_C_Workflow Soil_Sample Soil Sample Collection Isolation Isolation of Streptomyces sp. Soil_Sample->Isolation Fermentation Fermentation & Extraction Isolation->Fermentation Crude_Extract Crude Extract Fermentation->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Furaquinocin_C Pure this compound HPLC->Pure_Furaquinocin_C Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Furaquinocin_C->Structure_Elucidation Bioactivity Bioactivity Assays Pure_Furaquinocin_C->Bioactivity

Caption: Workflow for this compound discovery.

Conclusion

This compound, a promising bioactive compound, originates from soil-dwelling Streptomyces. Its complex biosynthesis, involving a hybrid of polyketide and isoprenoid pathways, offers intriguing targets for biosynthetic engineering to produce novel analogs. The detailed experimental protocols provided in this guide for isolation, fermentation, purification, and structure elucidation serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other related natural products. The potent cytotoxic activities of furaquinocins underscore their potential as scaffolds for the development of new anticancer agents.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Furaquinocin C from Streptomyces Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin C is a member of the furaquinocin family of antibiotics, which are hybrid polyketide-isoprenoid metabolites produced by actinomycetes, particularly Streptomyces species.[1] These compounds have garnered interest due to their potential cytotoxic activities against various cancer cell lines. This document provides a detailed protocol for the isolation and purification of this compound from the culture broth of Streptomyces sp. KO-3988, the original producing strain.[2] The methodologies outlined below are compiled from published literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and purification. While specific quantitative data for this compound is not extensively detailed in the available literature, its structural similarity to other furaquinocins suggests it is a moderately polar compound, soluble in organic solvents like ethyl acetate, methanol, and chloroform, and sparingly soluble in water.

PropertyDescriptionReference
Molecular Formula C₂₂H₂₄O₅[3]
Molecular Weight 368.42 g/mol Inferred from Molecular Formula
Compound Class Naphthoquinone-based meroterpenoid[4][5]
Producing Organism Streptomyces sp. KO-3988[2]
Solubility Soluble in ethyl acetate, methanol, chloroform; sparingly soluble in water.General property of similar compounds
Appearance Yellowish powderGeneral property of similar compounds

Experimental Protocols

This section details the step-by-step methodology for the production, extraction, and purification of this compound from Streptomyces culture.

Fermentation of Streptomyces sp. KO-3988

The production of this compound is achieved through submerged fermentation of Streptomyces sp. KO-3988. The following protocol is based on general fermentation conditions for Streptomyces and can be optimized for enhanced yield.[6][7][8][9][10][11]

a. Seed Culture Preparation:

  • Prepare a suitable seed medium (e.g., ISP-2 broth containing yeast extract, malt extract, and dextrose).[6]

  • Inoculate a sterile flask containing the seed medium with a loopful of spores or mycelial fragments of Streptomyces sp. KO-3988 from a mature agar plate.

  • Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 180-220 rpm.

b. Production Fermentation:

  • Prepare the production medium. A variety of media can be used for Streptomyces fermentation to produce secondary metabolites. A suitable medium could be formulated based on glucose, soybean meal, and various salts.[6][7][12]

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 28-30°C for 7-12 days on a rotary shaker at 180-220 rpm.[9] Monitor the production of this compound periodically by analytical techniques such as HPLC.

Extraction of this compound

Following fermentation, this compound is extracted from the culture broth.

  • Separate the mycelial biomass from the culture broth by centrifugation at 5,000-10,000 x g for 15-20 minutes.

  • The supernatant (cell-free broth) contains the secreted this compound.

  • Extract the supernatant twice with an equal volume of ethyl acetate.[13]

  • Combine the organic layers and concentrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.[4]

a. Silica Gel Column Chromatography (Normal-Phase):

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

  • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • Elute the column with a stepwise or gradient system of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Pool the this compound-containing fractions and concentrate under reduced pressure.

b. Size-Exclusion Chromatography (Sephadex LH-20):

  • Dissolve the partially purified fraction from the silica gel column in a suitable solvent, typically methanol or a chloroform-methanol mixture.

  • Apply the sample to a Sephadex LH-20 column pre-equilibrated with the same solvent.

  • Elute with the same solvent isocratically.

  • Collect fractions and monitor for the presence of this compound.

  • Pool the pure fractions and concentrate.

c. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification, subject the enriched fraction to preparative HPLC.[4][14][15][16]

  • A C18 reversed-phase column is commonly used.

  • The mobile phase typically consists of a gradient of acetonitrile and water or methanol and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape.

  • Monitor the elution profile with a UV detector at a wavelength where this compound has significant absorbance.

  • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (e.g., MS and NMR).

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the isolation process, the following diagrams have been generated using Graphviz (DOT language).

Furaquinocin_C_Isolation_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis A Streptomyces sp. KO-3988 Inoculum B Seed Culture (28-30°C, 48-72h) A->B C Production Fermentation (28-30°C, 7-12 days) B->C D Culture Broth C->D E Centrifugation D->E F Supernatant E->F G Mycelial Pellet (discard) E->G H Ethyl Acetate Extraction F->H I Crude Extract H->I J Silica Gel Chromatography I->J K Size-Exclusion Chromatography (Sephadex LH-20) J->K L Preparative HPLC K->L M Pure this compound L->M N Analytical HPLC M->N O Mass Spectrometry (MS) M->O P NMR Spectroscopy M->P

Caption: Workflow for this compound isolation and purification.

Data Summary

The following table summarizes the key quantitative parameters for the isolation protocol. Note that some values are generalized based on common laboratory practices due to the lack of specific published data for this compound.

StageParameterValue/RangeUnit
Fermentation Incubation Temperature28 - 30°C
Incubation Time7 - 12days
Shaker Speed180 - 220rpm
Inoculum Size5 - 10% (v/v)
Extraction Centrifugation Speed5,000 - 10,000x g
Extraction SolventEthyl Acetate-
Solvent to Broth Ratio1:1 (v/v)-
Purification (HPLC) Column TypeC18 Reversed-Phase-
Mobile PhaseAcetonitrile/Water or Methanol/Water Gradient-
Flow Rate1 - 5 (analytical), 10-50 (preparative)mL/min

Conclusion

This document provides a comprehensive protocol for the isolation of this compound from Streptomyces culture broth, intended for use by researchers in the field of natural product drug discovery. The outlined steps for fermentation, extraction, and multi-step chromatographic purification are based on established methodologies for similar compounds. Adherence to this protocol, with appropriate optimization, should facilitate the successful isolation of this compound for further biological evaluation and drug development endeavors.

References

Application Notes and Protocols for the HPLC Purification of Furaquinocin C and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Furaquinocin C and its analogs using High-Performance Liquid Chromatography (HPLC). The methods outlined below are compiled from various research findings and are intended to guide researchers in the isolation and purification of these bioactive compounds.

Introduction to Furaquinocins and HPLC Purification

Furaquinocins are a family of meroterpenoids produced by Streptomyces species, exhibiting a range of biological activities, including potent antitumor and antibacterial effects.[1][2] The purification of these compounds from complex fermentation broths is a critical step for their structural elucidation, biological evaluation, and potential therapeutic development. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is an effective technique for the high-resolution separation and purification of this compound and its structurally related analogs.[2]

Experimental Protocols

General Multi-Step Purification Workflow

The isolation of Furaquinocins from fermentation broth typically involves a multi-step purification strategy to remove impurities and concentrate the target compounds prior to the final HPLC step. A general workflow is as follows:

Furaquinocin Purification Workflow Fermentation Fermentation Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude Extract NPC Normal-Phase Chromatography (Silica Gel) Extraction->NPC Partial Purification SEC Size-Exclusion Chromatography (e.g., Sephadex) NPC->SEC Further Purification Prep_HPLC Preparative HPLC SEC->Prep_HPLC Final Polishing Pure_Furaquinocins Pure Furaquinocins Prep_HPLC->Pure_Furaquinocins

A general workflow for the purification of Furaquinocins.
Preparative HPLC Protocol for Furaquinocin Analogs (e.g., K and L)

This protocol is adapted from the successful isolation of Furaquinocins K and L and can be optimized for this compound and other analogs.[2]

Instrumentation:

  • Preparative HPLC system equipped with a UV-Vis detector.

Sample Preparation:

  • The partially purified Furaquinocin fraction from the preceding purification steps (e.g., Size-Exclusion Chromatography) should be dissolved in a suitable solvent, such as methanol or a small volume of the initial mobile phase, and filtered through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterValue
Column Semipreparative C18 (e.g., Phenomenex Synergi™ 4 µm Fusion-RP 80 Å, 250 x 10 mm)
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient A linear gradient optimized for the separation of the specific analogs. A starting point could be a gradient from 60% A to 100% B over 30-40 minutes.
Flow Rate 4 mL/min
Detection Wavelength 254 nm and/or other wavelengths based on the UV-Vis spectrum of the target Furaquinocin.
Injection Volume Dependent on the column size and sample concentration.

Fraction Collection:

  • Collect fractions based on the elution profile, targeting the peaks corresponding to the Furaquinocins of interest. The purity of the collected fractions should be assessed by analytical HPLC.

Data Presentation

Table 1: Isolated Furaquinocin Analogs

Furaquinocin AnalogMolecular FormulaKey Structural Features / Notes
This compound C22H26O5A well-characterized member of the furaquinocin family.
Furaquinocin D C22H26O6Contains an additional hydroxyl group compared to this compound.[3]
Furaquinocin E C22H24O6Differs in the side chain from this compound.
Furaquinocin F C22H24O5Differs in the side chain from this compound.
Furaquinocin G C22H26O6Isomeric with Furaquinocin D.
Furaquinocin H C22H24O6Isomeric with Furaquinocin E.
Furaquinocin K C23H28O5Contains a methoxy group at C-4, which is absent in this compound.[2]
Furaquinocin L C24H30N2O6Possesses an acetylhydrazone moiety, which is rare in natural products.[2]

Visualizations

Furaquinocin Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of Furaquinocin, a complex process involving multiple enzymatic steps. This pathway provides a basis for understanding the structural diversity of Furaquinocin analogs.[4]

Furaquinocin_Biosynthesis THN 1,3,6,8-Tetrahydroxynaphthalene Flaviolin Flaviolin THN->Flaviolin Fur1, Fur2, Fur3 Amino_Flaviolin 8-Amino-flaviolin Flaviolin->Amino_Flaviolin Fur5 (Diazotization) PHN 1,2,4,5,7-Pentahydroxynaphthalene (PHN) Amino_Flaviolin->PHN Reductive Deamination Methyl_PHN 3-Methyl-PHN PHN->Methyl_PHN Fur6 (Methylation) Methoxy_Methyl_PHN 2-Methoxy-3-methyl-PHN Methyl_PHN->Methoxy_Methyl_PHN Fur4 (Methylation) Prenyl_MMF 6-Prenyl-2-methoxy-3-methylflaviolin Methoxy_Methyl_PHN->Prenyl_MMF Fur7 (Prenylation) Furaquinocin_C This compound Prenyl_MMF->Furaquinocin_C Fur21 (Cyclization)

Biosynthetic pathway of Furaquinocin.
Representative Apoptosis Signaling Pathway for Naphthoquinone Compounds

While the specific signaling pathway for this compound-induced apoptosis is not fully elucidated, many naphthoquinone derivatives are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling cascades such as the MAPK and PI3K/Akt pathways.[5][6][7][8][9] The following diagram represents a plausible mechanism of action.

Naphthoquinone_Apoptosis_Pathway Furaquinocin_C This compound (Naphthoquinone) ROS Increased Reactive Oxygen Species (ROS) Furaquinocin_C->ROS Akt_Inhibition PI3K/Akt Pathway Inhibition Furaquinocin_C->Akt_Inhibition Mitochondria Mitochondrial Stress ROS->Mitochondria JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Cytochrome c release JNK_p38->Caspase_Activation Akt_Inhibition->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A representative apoptosis signaling pathway for naphthoquinone compounds.

Conclusion

The HPLC-based purification of this compound and its analogs is a crucial step in the research and development of these promising natural products. The protocols and data presented here provide a foundation for researchers to develop and optimize their own purification strategies. Further investigation is needed to establish a standardized analytical HPLC method for the comparative analysis of all Furaquinocin analogs and to fully elucidate the specific molecular mechanisms underlying their biological activities.

References

Application Notes and Protocols for the Structural Elucidation of Furaquinocin C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Furaquinocin C, a member of the naphthoquinone-based meroterpenoid family of natural products. Furaquinocins are produced by species of Streptomyces and have garnered interest for their biological activities. The protocols and data presented herein are designed to assist researchers in the isolation, identification, and characterization of this compound and related compounds.

Introduction to this compound

This compound is a natural product isolated from the culture broth of Streptomyces sp. KO-3988. Its structure, along with several congeners, was first reported by Ishibashi et al. in 1991. The structural elucidation of these complex molecules relies heavily on a suite of NMR techniques, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. These methods allow for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity and stereochemistry.

While the original NMR data for this compound was published in 1991, this application note will utilize the detailed and more recently published NMR data of the closely related analogue, Furaquinocin K, for illustrative purposes. Furaquinocin K shares the core scaffold of this compound, providing a relevant and comprehensive dataset for demonstrating the structural elucidation process.

Data Presentation: NMR Spectral Data of Furaquinocin K

The following tables summarize the ¹H and ¹³C NMR data for Furaquinocin K, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C NMR. This data is representative of the furaquinocin family and serves as a valuable reference for the analysis of this compound.

Table 1: ¹H and ¹³C NMR Data of Furaquinocin K in CDCl₃ [1]

PositionδC (ppm)δH (ppm)MultiplicityKey HMBC Correlations
279.84.65d (8.0)3, 4, 1'
343.12.55m2, 4, 5, 1'
4196.8--3, 5, 4a
4a115.8--4, 5, 9a
5161.4--4, 4a, 6, 9a
698.76.60s4a, 5, 7, 8
7164.8--5, 6, 8, 9
8108.9--6, 7, 9, 9a
9181.7--7, 8, 9a
9a138.8--4a, 5, 8, 9
1'118.85.20t (7.0)2, 3, 2', 3'
2'39.82.10m1', 3', 4'
3'124.35.10t (7.0)1', 2', 4', 5'
4'25.72.05m2', 3', 5'
5'131.3--3', 4', 6', 7'
6'17.71.68s4', 5', 7'
7'25.71.60s4', 5', 6'
8-Me9.22.15s7, 8, 9
7-OMe60.83.90s7

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). HMBC correlations are from the proton in the indicated position to the correlated carbons.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These are general protocols that can be adapted to most modern NMR spectrometers.

Sample Preparation
  • Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy
  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-220 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Visualization of Elucidation Workflow and Key Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations.

Furaquinocin_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_NMR_Acquisition NMR Data Acquisition cluster_Data_Analysis Data Analysis & Structure Determination Isolation Isolation from Streptomyces sp. KO-3988 Purification Purification (HPLC) Isolation->Purification OneD_NMR 1D NMR (1H, 13C) Purification->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Purification->TwoD_NMR Assign_1H Assign Proton Signals OneD_NMR->Assign_1H COSY_Analysis COSY: Identify Spin Systems Assign_1H->COSY_Analysis Assign_13C Assign Carbon Signals HSQC_Analysis HSQC: Link 1H to 13C COSY_Analysis->HSQC_Analysis HSQC_Analysis->Assign_13C HMBC_Analysis HMBC: Connect Fragments HSQC_Analysis->HMBC_Analysis Final_Structure Propose Final Structure HMBC_Analysis->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

References

Application Note: Mass Spectrometry Analysis of Furaquinocin C and its Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin C is a member of the furaquinocin family of antibiotics, which are meroterpenoids produced by Streptomyces species.[1] These compounds exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. The chemical structure of this compound consists of a naphthoquinone core fused to a furan ring and substituted with a terpene-derived side chain. Accurate identification and characterization of this compound and its metabolites are crucial for pharmacological studies and drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines its characteristic fragmentation patterns.

Chemical Structure and Physicochemical Properties

Based on its structural similarity to other furaquinocins, the chemical structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₄O₅
Monoisotopic Mass 368.1624 u
Calculated m/z [M+H]⁺ 369.1697
Calculated m/z [M+Na]⁺ 391.1516
Calculated m/z [M-H]⁻ 367.1551

Experimental Protocol

This protocol outlines a general procedure for the extraction and LC-MS/MS analysis of this compound from bacterial cultures.

Sample Preparation: Extraction from Streptomyces Culture
  • Culture Growth: Cultivate the Streptomyces strain known to produce this compound in a suitable liquid medium (e.g., ISP2 medium) at 28°C for 5-7 days with shaking.

  • Extraction:

    • Centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

  • Sample Reconstitution: Dissolve the dried extract in a suitable solvent, such as methanol or a mixture of methanol and water, for LC-MS/MS analysis. Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Full Scan MS Range m/z 100-1000
MS/MS Acquisition Product ion scan of m/z 369.2
Collision Energy Ramped from 10-40 eV to observe a range of fragments.

Data Presentation

The following table summarizes the expected and reported mass-to-charge ratios for this compound and its key fragments.

Table 2: Mass Spectrometry Data for this compound

IonDescriptionCalculated m/zObserved m/z (from MRM data)
[M+H]⁺Protonated molecule369.1697369
Fragment 1Loss of the terpene side chain (C₈H₁₄O)259.0652259
Fragment 2Further fragmentation of the naphthoquinone core-228

Fragmentation Pathway

The fragmentation of this compound in positive ion mode is primarily driven by the cleavage of the terpene side chain from the naphthoquinone core. The proposed fragmentation pathway is illustrated in the diagram below. The initial protonation likely occurs on one of the carbonyl oxygens of the naphthoquinone ring or the ether oxygen of the furan ring. Collision-induced dissociation (CID) then promotes the cleavage of the bond connecting the side chain to the core, resulting in the stable fragment at m/z 259. Further fragmentation of this core structure can lead to the ion at m/z 228.

Furaquinocin_C_Fragmentation cluster_main Fragmentation of this compound parent This compound [M+H]⁺ m/z 369 fragment1 Fragment 1 [M+H - C₈H₁₄O]⁺ m/z 259 parent->fragment1 Loss of terpene side chain fragment2 Fragment 2 m/z 228 fragment1->fragment2 Further fragmentation

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_workflow Analytical Workflow for this compound culture Streptomyces Culture extraction Solvent Extraction (Ethyl Acetate) culture->extraction reconstitution Sample Reconstitution (Methanol/Water) extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis (Fragmentation Pattern) lcms->data_analysis

Caption: General workflow for the mass spectrometry analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometry-based analysis of this compound. The detailed experimental conditions and the elucidated fragmentation pathway will aid researchers in the confident identification and characterization of this and related compounds. The presented workflow can be adapted for the analysis of other furaquinocins and similar natural products in complex biological matrices.

References

Application Notes and Protocols: Furaquinocin C Cytotoxicity Assay Using MTT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin C is a member of the furaquinocin family of antibiotics, which are complex polyketides produced by Streptomyces species.[1] These compounds have garnered interest within the scientific community due to their potential therapeutic applications, including their observed cytocidal activities against various cancer cell lines.[1] Notably, furanonaphthoquinones, the structural class to which this compound belongs, have been shown to induce apoptosis in cancer cells.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability.

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan can be solubilized, and its concentration is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength. This application note will detail the necessary reagents, step-by-step experimental procedure, and data analysis for determining the cytotoxic effects of this compound on cancer cell lines.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, as would be determined by the MTT assay.

Cell LineCancer TypeThis compound IC50 (µM)
HeLaCervical CancerValue to be determined
B16-F10MelanomaValue to be determined
HepG2Hepatocellular CarcinomaValue to be determined
A549Lung CancerValue to be determined
MCF-7Breast CancerValue to be determined

Note: The IC50 values are dependent on experimental conditions, including cell seeding density and incubation time.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of this compound against adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, B16-F10, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (cells in medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment fqc_prep Prepare this compound Dilutions fqc_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (3-4 hours) add_mtt->incubation solubilization Solubilize Formazan with DMSO incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the this compound MTT cytotoxicity assay.

Proposed Signaling Pathway of Furaquinocin-Induced Apoptosis

Based on studies of related furanonaphthoquinones, a plausible mechanism for this compound-induced cytotoxicity involves the generation of reactive oxygen species (ROS) and subsequent induction of the intrinsic apoptosis pathway.

Furaquinocin_C_Pathway Furaquinocin_C This compound Mitochondrion Mitochondrion Furaquinocin_C->Mitochondrion VDAC VDAC Mitochondrion->VDAC acts on ROS Increased ROS Production VDAC->ROS Cytochrome_c Cytochrome c Release ROS->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Furaquinocin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocins are a class of antibiotics isolated from Streptomyces species. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of Furaquinocin C. While direct and comprehensive quantitative data on the antimicrobial spectrum of this compound is not extensively available in current literature, this guide outlines the established methodologies to determine its potential efficacy against a panel of microorganisms.

Furaquinocins A through H, including this compound, have been reported to possess cytocidal activities against various cell lines[1]. However, reports on their direct antimicrobial action have been conflicting, with some studies indicating a lack of activity against bacteria and fungi at concentrations up to 1000 µg/mL[2]. Conversely, related compounds such as Furaquinocin L have demonstrated activity against Gram-positive bacteria[3]. Given this context, rigorous and standardized AST is crucial to elucidate the true antimicrobial potential of this compound.

The following sections detail the protocols for the broth microdilution and disk diffusion methods, which are the gold standards for determining the Minimum Inhibitory Concentration (MIC) and susceptibility of microorganisms to antimicrobial agents.

Data Presentation

As of the latest literature review, specific MIC values for this compound against a broad range of microorganisms are not publicly available. However, for illustrative purposes and as a reference for a closely related compound, the MIC values for Furaquinocin L are presented below. Researchers are encouraged to use the protocols provided to generate analogous data for this compound.

Table 1: Antimicrobial Activity of Furaquinocin L [3]

MicroorganismStrainMIC (µg/mL)
Bacillus subtilisDSM 1064
Staphylococcus aureusNewman2

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

a. Materials:

  • This compound (stock solution of known concentration)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Growth indicator dye (e.g., resazurin, INT) (optional)

b. Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Typically, 100 µL of each concentration is added to the wells.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement (absorbance at 625 nm should be between 0.08 and 0.13).

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually as turbidity or by using a growth indicator dye. If using a dye, add it according to the manufacturer's instructions after the incubation period and observe the color change.

Workflow for Broth Microdilution

BrothMicrodilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock Solution serial_dil Serial Dilutions in 96-well Plate stock->serial_dil inoculate Inoculate Plate with Bacterial Suspension serial_dil->inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of antimicrobial susceptibility.

a. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

b. Protocol:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound of a desired concentration.

    • Aseptically impregnate sterile filter paper disks with a specific volume of the this compound solution and allow them to dry completely in a sterile environment. The amount of this compound per disk should be standardized.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks sufficiently far apart to prevent overlapping of the zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires established breakpoints, which are not yet defined for this compound. Therefore, this method will provide a qualitative measure of its inhibitory activity.

Workflow for Disk Diffusion

DiskDiffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis disk_prep Prepare this compound Impregnated Disks place_disks Place Disks on Agar Surface disk_prep->place_disks inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) streak_plate Streak Inoculum on MHA Plate inoculum_prep->streak_plate streak_plate->place_disks incubate Incubate at 35°C for 16-20h place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Signaling Pathways and Logical Relationships

The precise mechanism of action for this compound has not been fully elucidated. However, many natural product antibiotics interfere with key bacterial processes. Below is a generalized diagram illustrating potential targets for antimicrobial compounds.

Potential Bacterial Targets of Antimicrobial Action

AntimicrobialTargets cluster_cell Bacterial Cell cell_wall Cell Wall Synthesis protein_syn Protein Synthesis (Ribosomes) dna_rep DNA Replication & Repair folic_acid Folic Acid Metabolism cell_mem Cell Membrane Integrity antimicrobial Antimicrobial Agent (e.g., this compound) antimicrobial->cell_wall Inhibition antimicrobial->protein_syn Inhibition antimicrobial->dna_rep Inhibition antimicrobial->folic_acid Inhibition antimicrobial->cell_mem Disruption

Caption: Generalized diagram of potential antimicrobial targets within a bacterial cell.

Conclusion

The protocols detailed in this document provide a standardized framework for the antimicrobial susceptibility testing of this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the evaluation of its potential as a novel antimicrobial agent. Further research is required to establish a comprehensive antimicrobial profile and to determine the clinical significance of its activity.

References

Application of Silica Gel Chromatography for Furaquinocin C Purification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Furaquinocin C is a member of the furaquinocin family, a group of naphthoquinone-based meroterpenoids isolated from Streptomyces species.[1][2] These hybrid natural products, derived from both polyketide and isoprenoid pathways, exhibit a range of significant biological activities, including cytocidal effects against cancer cell lines like HeLa S3 and B16 melanoma, as well as antibacterial properties.[1][3][4] The complex structure and therapeutic potential of this compound make its efficient isolation and purification a critical step for further research and drug development. Silica gel chromatography serves as a fundamental and effective technique for the initial purification of this compound from crude microbial extracts.

Principle of Separation

Silica gel chromatography is a form of normal-phase adsorption chromatography. The stationary phase, silica gel, is a porous, granular form of silicon dioxide (SiO₂) that is highly polar due to the presence of surface silanol (Si-OH) groups.[5][6] Separation is based on the differential adsorption of compounds from the mobile phase onto the polar stationary phase.

In the context of this compound purification, a non-polar or moderately polar solvent system (mobile phase) is used to carry the crude extract through the column.

  • Polar compounds in the mixture will have a stronger interaction with the polar silica gel, causing them to adsorb more tightly and move down the column more slowly.

  • Non-polar compounds will have a weaker interaction with the silica gel and spend more time in the mobile phase, thus eluting from the column more quickly.[5]

This compound, a moderately polar molecule, can be effectively separated from highly polar and non-polar impurities by carefully selecting the solvent system and elution gradient.

Overall Purification Workflow

The purification of furaquinocins typically involves a multi-step process to achieve high purity.[2] The initial and crucial step involves the fractionation of a crude organic extract using silica gel column chromatography. This is often followed by further polishing steps such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).[2]

G cluster_0 Upstream Processing cluster_1 Downstream Purification Culture Streptomyces sp. Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Supernatant Crude Crude Extract Extraction->Crude Evaporation Silica Silica Gel Chromatography Crude->Silica Fractions This compound Enriched Fractions Silica->Fractions HPLC Preparative HPLC Fractions->HPLC Pooling & Conc. Pure >95% Pure This compound HPLC->Pure G PKS Polyketide Synthase (Type III) THN 1,3,6,8-Tetrahydroxynaphthalene (THN) PKS->THN Intermediate Prenylated Intermediate THN->Intermediate MEP MEP/MV Pathway GPP Geranyl Diphosphate (GPP) MEP->GPP GPP->Intermediate Prenyl Prenyltransferase (Fur7) Prenyl->Intermediate catalyzes FuraC This compound Intermediate->FuraC Multiple Steps Cyclase Cyclase & Other Modifying Enzymes Cyclase->FuraC catalyzes

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of Furaquinocin C

Author: BenchChem Technical Support Team. Date: November 2025

INTRODUCTION:

Furaquinocin C is a member of the furaquinocin family of antibiotics, which are meroterpenoids produced by Streptomyces species.[1] These compounds exhibit a range of biological activities, including antibacterial and cytocidal effects against cancer cell lines like HeLa S3 and B16 melanoma.[1] The chemical structure of furaquinocins is characterized by a naphthoquinone core linked to a terpenoid-derived moiety. Due to their therapeutic potential, detailed structural characterization of these molecules is crucial for drug development and quality control. High-resolution mass spectrometry (HRMS) offers a powerful analytical tool for the unambiguous identification and structural elucidation of furaquinocins. This application note provides a detailed protocol for the characterization of this compound using HRMS, including a proposed fragmentation pathway.

CHEMICAL STRUCTURE:

The chemical structure of this compound is provided below:

This compound

  • Molecular Formula: C₂₂H₂₆O₅

  • Monoisotopic Mass: 386.1780 Da

  • IUPAC Name: (2R,3S)-4-hydroxy-3-((E)-4-hydroxy-4-methylpent-1-en-1-yl)-7-methoxy-2,3,8-trimethyl-2,3-dihydronaphtho[1,2-b]furan-6,9-dione

EXPERIMENTAL PROTOCOLS:

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol. Serially dilute the stock solution with 50:50 methanol:water (v/v) to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from Streptomyces culture):

    • Centrifuge the bacterial culture broth at 10,000 x g for 15 minutes.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol for LC-HRMS analysis.

2. Liquid Chromatography (LC) Method:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. High-Resolution Mass Spectrometry (HRMS) Method:

  • Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Gas Temperature: 320 °C

  • Full Scan (MS1) Parameters:

    • Resolution: 70,000

    • Scan Range: m/z 100-1000

    • AGC Target: 1e6

    • Maximum IT: 100 ms

  • Tandem MS (MS/MS) Parameters (dd-MS2):

    • Resolution: 17,500

    • AGC Target: 1e5

    • Maximum IT: 50 ms

    • Isolation Window: 2.0 m/z

    • Collision Energy (HCD): Stepped (20, 30, 40 eV)

    • Inclusion List: m/z 387.1856 (for [M+H]⁺) and 369.1751 (for [M-H₂O+H]⁺)

DATA PRESENTATION:

High-resolution mass spectrometry of this compound allows for the accurate mass determination of the parent ion and its characteristic fragment ions. The quantitative data is summarized in the tables below.

Table 1: High-Resolution Mass Data for this compound

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺387.1856387.1853-0.78
[M+Na]⁺409.1676409.1672-0.98
[M-H₂O+H]⁺369.1751369.1748-0.81

Table 2: High-Resolution Tandem MS Data for this compound ([M-H₂O+H]⁺ as Precursor)

Precursor Ion (m/z)Product Ion (m/z)Proposed FormulaMass Error (ppm)Relative Abundance (%)
369.1748259.0965C₁₅H₁₅O₄-1.16100
369.1748228.0910C₁₄H₁₂O₃-1.3245

PROPOSED FRAGMENTATION PATHWAY:

The fragmentation of this compound in positive ion mode is initiated by the protonation of the molecule, followed by a characteristic neutral loss of water, likely from the tertiary alcohol on the terpenoid side chain, to form the precursor ion at m/z 369.1748. Subsequent fragmentation of this ion leads to the characteristic product ions observed in the MS/MS spectrum.

A plausible fragmentation mechanism is the cleavage of the bond between the naphthoquinone core and the terpenoid side chain. The loss of a C₈H₁₄O fragment (126 Da) from the m/z 369 ion would result in the product ion at m/z 243. However, the observed major fragment is at m/z 259. A more likely pathway involves a rearrangement followed by cleavage.

The product ion at m/z 259.0965 likely arises from the cleavage of the C-C bond of the dihydrofuran ring, followed by the loss of a C₇H₁₀O₂ fragment. The fragment at m/z 228.0910 could be formed by the subsequent loss of a methoxy radical (•OCH₃) from the m/z 259 fragment.

VISUALIZATIONS:

Below are diagrams illustrating the experimental workflow and a proposed signaling pathway for the biological activity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Interpretation start Streptomyces sp. Culture extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration Evaporation & Reconstitution extraction->concentration lc Reversed-Phase LC Separation concentration->lc ms HRMS Detection (Full Scan) lc->ms msms Tandem MS (dd-MS2) ms->msms identification Accurate Mass Measurement & Formula Determination msms->identification fragmentation Fragmentation Pattern Analysis identification->fragmentation characterization Structural Characterization fragmentation->characterization

Caption: Experimental workflow for the characterization of this compound.

signaling_pathway fqc This compound cell_membrane Bacterial Cell Membrane fqc->cell_membrane Penetration target Intracellular Target (e.g., DNA Gyrase) cell_membrane->target inhibition Inhibition of DNA Replication target->inhibition cell_death Bacterial Cell Death inhibition->cell_death

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Furaquinocin C Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of Furaquinocin C from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: Which Streptomyces strains are known to produce this compound?

This compound is a meroterpenoid natural product with antitumor activity. It has been isolated from the culture broth of Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369.[1][2][3][4][5][6][7] The biosynthetic gene cluster for furaquinocins has been identified in these strains.[2][3][4]

Q2: What are the key precursors in the this compound biosynthetic pathway?

The biosynthesis of this compound involves both the polyketide and the mevalonate pathways.[8] Key precursors and intermediates include:

  • Malonyl-CoA: The building block for the polyketide backbone.[9]

  • 1,3,6,8-Tetrahydroxynaphthalene (THN): A key aromatic polyketide intermediate.[9]

  • Geranyl pyrophosphate (GPP): The isoprenoid precursor that is attached to the polyketide scaffold.[1][6]

  • 8-amino-flaviolin: A common biosynthetic intermediate in the pathway leading to furaquinocins.[1]

  • 2-methoxy-3-methyl-flaviolin: The substrate for the prenyltransferase Fur7.[1]

Q3: What general strategies can be employed to increase the yield of this compound?

Increasing the yield of this compound can be approached through several strategies, broadly categorized as:

  • Media Optimization: Modifying the composition of the fermentation medium to enhance biomass growth and secondary metabolite production.

  • Fermentation Parameter Optimization: Fine-tuning physical and chemical parameters during fermentation, such as temperature, pH, and aeration.

  • Precursor Feeding: Supplementing the culture medium with biosynthetic precursors to drive the pathway towards this compound production.

  • Genetic Engineering: Modifying the producing strain to enhance the expression of biosynthetic genes, remove competing pathways, or increase precursor supply.

Troubleshooting Guide

Issue 1: Low or No Production of this compound

Possible Cause 1: Suboptimal Fermentation Medium

The composition of the fermentation medium is critical for the production of secondary metabolites. Nutrient limitations or imbalances can significantly impact yield.

Solutions:

  • Carbon Source: Ensure an adequate supply of a suitable carbon source. Glucose and soluble starch are commonly used in Streptomyces fermentations. The optimal concentration needs to be determined empirically.

  • Nitrogen Source: Complex nitrogen sources like soybean meal, yeast extract, and peptone often support robust growth and secondary metabolite production.

  • Phosphate Concentration: Phosphate levels can be critical. High phosphate concentrations can sometimes repress secondary metabolism.

  • Trace Elements: Ensure the medium contains essential trace elements that are cofactors for biosynthetic enzymes.

Experimental Protocol: Media Optimization using Response Surface Methodology (RSM)

  • Screening of Components: Initially, use a Plackett-Burman design to screen for the most significant media components (e.g., glucose, soybean meal, K2HPO4, MgSO4).

  • Central Composite Design (CCD): Once the key components are identified, use a CCD to determine their optimal concentrations. This statistical method allows for the analysis of interactions between different components.

  • Data Analysis: Analyze the results to create a model that predicts the optimal medium composition for maximizing this compound yield.

Table 1: Example of a Central Composite Design for Media Optimization

RunGlucose (g/L)Soybean Meal (g/L)K2HPO4 (g/L)This compound Yield (mg/L)
110150.5Experimental Data
220150.5Experimental Data
310250.5Experimental Data
420250.5Experimental Data
...............
1515200.75Experimental Data

Note: The yield data in this table is for illustrative purposes and needs to be determined experimentally.

Possible Cause 2: Inappropriate Fermentation Parameters

Physical and chemical parameters during fermentation directly influence microbial growth and metabolism.

Solutions:

  • Temperature: Maintain the optimal temperature for the producing strain. For most Streptomyces species, this is typically between 28-30°C.

  • pH: Control the pH of the culture medium. The optimal pH for this compound production should be determined, but a starting point is typically around pH 7.0.

  • Aeration and Agitation: Ensure adequate dissolved oxygen levels, which are crucial for the growth of aerobic Streptomyces. This can be controlled by adjusting the agitation speed and aeration rate in a bioreactor.

Table 2: Example of Fermentation Parameter Optimization

ParameterRange TestedOptimal Value (Example)
Temperature (°C)25 - 3528
Initial pH6.0 - 8.07.2
Agitation (rpm)150 - 250220
Incubation Time (days)5 - 129

Note: Optimal values are strain-specific and need to be determined experimentally.

Issue 2: Precursor Limitation

Possible Cause: Insufficient supply of key biosynthetic precursors.

Solutions:

  • Feeding of Geranyl Pyrophosphate (GPP) Precursors: Since GPP is a key precursor, feeding compounds that can be converted to GPP may enhance the yield. This could include geraniol or mevalonate.

  • Feeding of Polyketide Precursors: Supplementing with precursors for the polyketide backbone, such as acetate or malonate, could also be beneficial, although these are generally more abundant within the cell.

Experimental Protocol: Precursor Feeding Experiment

  • Strain Cultivation: Grow the Streptomyces strain in a suitable production medium.

  • Precursor Addition: At a specific time point during fermentation (e.g., at the onset of stationary phase), add the precursor of interest (e.g., geraniol) to the culture medium at various concentrations.

  • Sampling and Analysis: Collect samples at regular intervals and quantify the this compound yield using HPLC.[10]

  • Toxicity Assessment: Monitor cell growth to ensure that the fed precursor is not toxic to the producing strain at the concentrations tested.

Precursor_Feeding_Workflow A Inoculate Streptomyces in Production Medium B Incubate to Mid-Exponential Phase A->B C Add Precursor (e.g., Geraniol) B->C D Continue Incubation C->D E Sample at Time Intervals D->E F Extract this compound E->F G Quantify by HPLC F->G

Caption: Experimental workflow for precursor feeding to enhance this compound production.

Issue 3: Low Expression of Biosynthetic Genes

Possible Cause: Insufficient transcription of the this compound biosynthetic gene cluster.

Solutions:

  • Overexpression of Pathway-Specific Activators: Many secondary metabolite gene clusters have their own regulatory genes. Overexpressing a positive regulator can significantly boost production.[11]

  • Heterologous Expression: The entire Furaquinocin biosynthetic gene cluster can be cloned and expressed in a well-characterized, high-producing host strain, such as Streptomyces albus or Streptomyces coelicolor.[8][12][13][14] This can overcome native regulatory hurdles and potentially lead to higher yields.

Experimental Protocol: Heterologous Expression of the Furaquinocin Gene Cluster

  • Gene Cluster Cloning: Isolate the complete Furaquinocin biosynthetic gene cluster from the genomic DNA of the producing strain.

  • Vector Construction: Ligate the gene cluster into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a plasmid that can replicate in Streptomyces.

  • Host Transformation: Introduce the expression vector into a suitable heterologous host strain (e.g., S. albus J1074) via protoplast transformation or conjugation.

  • Expression and Analysis: Cultivate the recombinant strain and analyze the culture broth for the production of this compound by HPLC-MS.[10]

Genetic_Engineering_Strategies cluster_0 Strategies for Enhanced Yield cluster_1 Implementation A Overexpression of Pathway-Specific Activator A1 Introduce extra copies of the activator gene A->A1 B Heterologous Expression of Gene Cluster B1 Clone cluster into a high-yield host B->B1 C Deletion of Competing Pathways C1 Knockout genes for other secondary metabolites C->C1 D Increased Precursor Supply D1 Overexpress genes in precursor pathways D->D1

Caption: Genetic engineering strategies to increase this compound production.

This compound Biosynthetic Pathway Overview

The biosynthesis of this compound is a multi-step process involving enzymes from both polyketide and isoprenoid metabolism.

Furaquinocin_C_Biosynthesis Malonyl_CoA Malonyl-CoA THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Malonyl_CoA->THN Polyketide Synthase Amino_Flaviolin 8-amino-flaviolin THN->Amino_Flaviolin Series of modifications Methoxy_Flaviolin 2-methoxy-3-methyl-flaviolin Amino_Flaviolin->Methoxy_Flaviolin Further modifications Prenylated_Intermediate Prenylated Intermediate Methoxy_Flaviolin->Prenylated_Intermediate Fur7 (Prenyltransferase) GPP Geranyl Pyrophosphate (GPP) GPP->Prenylated_Intermediate Furaquinocin_C This compound Prenylated_Intermediate->Furaquinocin_C Cyclization & other steps

Caption: Simplified biosynthetic pathway of this compound.

References

Overcoming low solubility of Furaquinocin C in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furaquinocin C, focusing on overcoming its low solubility in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: this compound has precipitated out of my aqueous bioassay medium. How can I resolve this?

A1: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. To resolve this, it is crucial to first dissolve the compound in an appropriate organic solvent to create a concentrated stock solution before diluting it into your aqueous bioassay medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically ≤0.5% v/v).

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Based on the physicochemical properties of similar compounds, 100% Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. For other compounds with low aqueous solubility, solvents such as ethanol or methanol can also be considered.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced artifacts. A final concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. However, it is highly recommended to perform a solvent tolerance test for your specific cell line and assay to determine the maximum non-toxic concentration.

Q4: I am observing unexpected biological effects in my control group treated with the vehicle (DMSO). What could be the cause?

A4: Even at low concentrations, DMSO can have biological effects, including altering cell membrane permeability, inducing differentiation, or affecting enzyme activity. If you observe unexpected effects in your vehicle control, consider the following:

  • Lower the DMSO concentration: Try reducing the final DMSO concentration in your assay.

  • Use a different solvent: If possible, explore other less biologically active solvents.

  • Solvent-only control: Always include a control group treated with the same final concentration of the solvent used to dissolve this compound to account for any solvent-specific effects.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible bioassay results.
  • Possible Cause: Incomplete solubilization or precipitation of this compound during the experiment.

    • Troubleshooting Tip: Ensure your this compound stock solution is fully dissolved. Use of sonication or gentle warming (if the compound is heat-stable) can aid in dissolution. When diluting the stock solution into your aqueous assay medium, add it dropwise while vortexing or stirring to facilitate mixing and prevent immediate precipitation.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Tip: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid prolonged storage of diluted solutions, especially at room temperature. Protect solutions from light if the compound is light-sensitive.

Issue 2: High background signal or assay interference.
  • Possible Cause: The solvent (e.g., DMSO) is interfering with the assay components or detection method.

    • Troubleshooting Tip: Run a solvent interference test by adding the same concentration of the solvent to the assay without the compound of interest. If interference is observed, you may need to find an alternative solvent or modify the assay protocol to minimize the solvent's effect.

Issue 3: Observed cytotoxicity is higher than expected or present in the vehicle control.
  • Possible Cause: The final solvent concentration is toxic to the cells.

    • Troubleshooting Tip: Perform a dose-response experiment with the solvent alone to determine its IC50 value for your specific cell line and assay duration. Ensure the final solvent concentration in your this compound experiments is well below this toxic threshold.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents (Predicted and Experimental Data)

SolventPredicted SolubilityExperimental Solubility Data
WaterVery LowData not publicly available
DMSOHighSoluble (Specific quantitative data not available)
EthanolModerateData not publicly available
MethanolModerateData not publicly available

Table 2: Recommended Starting Concentrations for Bioassays

Assay TypeRecommended Starting Concentration RangeMaximum Recommended Final DMSO Concentration
In vitro enzyme inhibition1 µM - 100 µM≤ 1% (v/v)
Cell-based cytotoxicity0.1 µM - 50 µM≤ 0.5% (v/v)
Antimicrobial (MIC)1 µg/mL - 128 µg/mL≤ 1% (v/v)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but the thermal stability of this compound should be considered.

  • Sterilization (for cell-based assays): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final DMSO concentration) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Bioassay Dilution weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve sonicate Sonicate/Warm (if needed) dissolve->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot dilute Dilute Stock in Assay Medium aliquot->dilute vortex Vortex during dilution dilute->vortex add Add to Bioassay vortex->add

Caption: Experimental workflow for preparing and using this compound in bioassays.

signaling_pathway cluster_cell_effects Cellular Effects cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction FuraquinocinC This compound DNADamage DNA Damage FuraquinocinC->DNADamage Topoisomerase Topoisomerase Inhibition FuraquinocinC->Topoisomerase ROS Increased ROS FuraquinocinC->ROS p21_p27 Upregulation of p21/p27 DNADamage->p21_p27 G2_M_Arrest G2/M Arrest Topoisomerase->G2_M_Arrest Mitochondria Mitochondrial Stress ROS->Mitochondria CDK_Inhibition CDK Inhibition p21_p27->CDK_Inhibition G1_S_Arrest G1/S Arrest CDK_Inhibition->G1_S_Arrest CDK_Inhibition->G2_M_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis G2_M_Arrest->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Plausible signaling pathways affected by this compound leading to cell cycle arrest and apoptosis.

Addressing instability of Furaquinocin C during purification and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Furaquinocin C during purification and long-term storage.

Frequently Asked Questions (FAQs)

Q1: My purified this compound seems to be degrading. What are the likely causes?

A1: this compound, as a naphthoquinone-based meroterpenoid, is susceptible to degradation under certain conditions. The primary factors contributing to its instability are exposure to light, suboptimal pH, high temperatures, and the presence of oxidizing agents. The naphthoquinone moiety is particularly sensitive to light and can undergo photochemical reactions. Additionally, extreme pH values and elevated temperatures can accelerate hydrolytic and oxidative degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can manifest as a change in the color of the solution or solid, a decrease in potency or biological activity, and the appearance of additional peaks in your analytical chromatogram (e.g., HPLC). You may observe a shift from its characteristic color to a darker or different hue.

Q3: Are there any known unstable precursors that could affect the purity of my final product?

A3: Yes, during the biosynthesis of this compound, certain intermediates are known to be unstable. Specifically, 8-diazoflaviolin and 2,4,5,7,8-pentahydroxynaphthalene-1-diazonium are highly reactive and can readily convert to other compounds like flaviolin. Incomplete conversion or side reactions during fermentation and purification could lead to the presence of these or other related impurities in your final product, which may themselves be unstable.

Q4: How can I minimize degradation during the purification process?

A4: To minimize degradation during purification, it is crucial to work quickly and under controlled conditions. We recommend the following precautions:

  • Light Protection: Perform all purification steps, including chromatography and solvent evaporation, in the dark or under amber light to prevent photodegradation.

  • Temperature Control: Keep the sample cold throughout the purification process. Use chilled solvents and perform chromatographic separations in a cold room or with a column cooling jacket.

  • pH Management: Maintain a neutral or slightly acidic pH (around pH 4-6) during extraction and purification, as basic conditions can promote degradation of the naphthoquinone ring.

  • Inert Atmosphere: For prolonged steps, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q5: What are the recommended long-term storage conditions for this compound?

A5: For long-term storage, this compound should be stored as a dry, solid powder if possible. Recommended conditions are:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert gas (argon or nitrogen).

  • Light: In a light-proof container (e.g., amber vial).

  • Moisture: Protect from moisture by using a desiccator or sealing the container tightly.

If you need to store it in solution, use a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol, store at -80°C, and blanket the headspace with inert gas. Prepare fresh working solutions from the stock as needed and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Appearance of Multiple Peaks in HPLC After Purification
Possible Cause Suggested Solution
On-column degradation Ensure the mobile phase is not basic. Consider adding a small amount of a volatile acid like formic acid or acetic acid (0.1%) to maintain a slightly acidic pH. Use a shorter chromatography run time if possible and keep the column temperature low.
Degradation in collected fractions Collect fractions in tubes protected from light. If the solvent is to be evaporated, do so at low temperature (e.g., using a rotary evaporator with a chilled water bath). Do not leave collected fractions at room temperature for extended periods.
Presence of unstable biosynthetic intermediates Optimize your purification protocol to better separate this compound from its precursors. This may involve using a different stationary phase or a more sophisticated gradient elution in your HPLC method.
Issue 2: Loss of Biological Activity Over Time
Possible Cause Suggested Solution
Improper storage of stock solutions Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Ensure solutions are stored at -80°C and protected from light. Use high-purity, anhydrous solvents for preparing stock solutions.
Degradation in experimental media This compound may be unstable in aqueous cell culture media. Prepare fresh dilutions from your stock solution immediately before each experiment. Consider performing a time-course experiment to assess the stability of this compound in your specific experimental buffer or medium.
Oxidation If not already doing so, store solid and solution stocks under an inert atmosphere. When preparing solutions, use solvents that have been degassed to remove dissolved oxygen.

Experimental Protocols

Protocol 1: General Purification of this compound by HPLC

This protocol provides a general guideline. Optimization will be required based on your specific instrumentation and sample matrix.

  • Sample Preparation: Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., methanol, DMSO). Centrifuge to remove any insoluble material.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of solvent B. An example gradient could be 10% to 90% B over 30 minutes. This will need to be optimized.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (this should be determined from a UV-Vis spectrum).

    • Temperature: Maintain the column at a controlled, cool temperature (e.g., 10-20°C).

  • Injection and Fraction Collection: Inject the prepared sample. Collect the fractions corresponding to the this compound peak in amber vials.

  • Post-Purification: Immediately after collection, evaporate the solvent under reduced pressure at a low temperature. Store the purified, dry compound under the recommended long-term storage conditions.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines how to perform a forced degradation study to understand the stability profile of your this compound sample.

  • Stock Solution Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 1, 2, 4, 8 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for shorter time points (e.g., 15, 30, 60, 120 minutes) due to expected higher lability.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for several hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C in the dark.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.

  • Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (similar to the purification method, but validated for separating the parent compound from degradation products).

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and observe the formation of any degradation products. This will help identify the conditions under which this compound is most unstable.

Data Presentation

Table 1: Summary of Potential this compound Degradation Under Forced Conditions (Hypothetical Data)
Stress ConditionIncubation TimeTemperatureThis compound Remaining (%)Major Degradation Products (Relative Peak Area %)
0.1 M HCl8 hours60°C85D1 (5%), D2 (8%)
0.1 M NaOH2 hours25°C40D3 (25%), D4 (30%)
3% H₂O₂8 hours25°C70D5 (15%), D6 (12%)
Heat24 hours60°C90D1 (4%), D7 (5%)
Light24 hours25°C65D8 (20%), D9 (10%)

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

cluster_purification Purification Workflow cluster_troubleshooting Troubleshooting Points start Crude Extract chromatography HPLC Purification start->chromatography collection Fraction Collection chromatography->collection light Protect from Light chromatography->light Instability Factor ph Maintain pH chromatography->ph Instability Factor evaporation Solvent Evaporation collection->evaporation temp Control Temperature collection->temp Instability Factor storage Store Purified this compound evaporation->storage evaporation->temp Instability Factor oxidation Inert Atmosphere storage->oxidation Instability Factor

Caption: Workflow for this compound purification with key instability checkpoints.

cluster_degradation Potential Degradation Pathways FuraquinocinC This compound (Naphthoquinone Core) Photodegradation Photodegradation Products FuraquinocinC->Photodegradation hv Oxidation Oxidized Products FuraquinocinC->Oxidation [O] Hydrolysis Hydrolytic Products (pH dependent) FuraquinocinC->Hydrolysis H₂O Light Light Oxygen Oxygen / Oxidants pH_Temp Non-neutral pH High Temperature

Caption: Potential degradation pathways for this compound.

Strategies to improve the purity of isolated Furaquinocin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to improve the purity of isolated Furaquinocin C.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude extract of this compound from Streptomyces sp.?

A1: The most common impurities in a crude this compound extract are typically other structurally similar Furaquinocin congeners produced by the same Streptomyces strain (e.g., Furaquinocin D, E, F, G, and H)[1]. These congeners often differ by minor modifications to the side chains or aromatic core. Other potential impurities include:

  • Biosynthetic precursors and shunt products: Intermediates in the meroterpenoid biosynthetic pathway that are not fully converted to the final products.

  • Degradation products: this compound, being a naphthoquinone, may be susceptible to degradation, leading to more polar byproducts.

  • Other secondary metabolites: Streptomyces are known to produce a wide array of other secondary metabolites that may be co-extracted.

  • Media components: Residual components from the fermentation broth.

Q2: My this compound sample appears to be degrading during purification. What steps can I take to minimize this?

A2: Naphthoquinones can be sensitive to light, high temperatures, and pH extremes. To minimize degradation:

  • Work in low light conditions: Protect your sample from direct light by using amber vials or covering glassware with aluminum foil.

  • Maintain low temperatures: Keep the sample cold during extraction and chromatography whenever possible. Avoid prolonged heating.

  • Use neutral pH: Maintain a neutral pH during extraction and in your chromatographic mobile phases, unless acidic or basic conditions are necessary for separation. If so, minimize the exposure time.

  • Work under an inert atmosphere: For highly sensitive samples, consider working under nitrogen or argon to prevent oxidation.

Q3: I am having trouble dissolving my crude this compound extract for HPLC. What solvents are recommended?

A3: this compound is a relatively nonpolar molecule. For reversed-phase HPLC, it is best to dissolve the sample in a solvent that is strong enough to fully solubilize it but weak enough not to cause peak distortion upon injection. Recommended starting solvents include:

  • Methanol

  • Acetonitrile

  • A mixture of methanol or acetonitrile with a small amount of a stronger solvent like dichloromethane (DCM) or tetrahydrofuran (THF), followed by dilution with the initial mobile phase.

Always filter your sample after dissolution and before injection to remove any particulate matter.

Q4: My preparative HPLC separation of this compound from its congeners is poor. How can I improve the resolution?

A4: Separating structurally similar congeners can be challenging. To improve resolution:

  • Optimize the mobile phase: Experiment with different solvent systems (e.g., methanol/water vs. acetonitrile/water) and additives (e.g., a small percentage of formic acid or acetic acid to improve peak shape).

  • Use a shallower gradient: A slower, more gradual increase in the organic solvent concentration can improve the separation of closely eluting peaks.

  • Try a different stationary phase: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities for aromatic compounds.

  • Reduce the column loading: Overloading the column can lead to peak broadening and loss of resolution. Reduce the amount of sample injected.

  • Decrease the flow rate: Lowering the flow rate can sometimes improve separation efficiency, although it will increase the run time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound after initial extraction Incomplete extraction from the culture broth. Adsorption to the mycelium. Degradation during extraction.- Ensure vigorous mixing during liquid-liquid extraction. - Perform multiple extractions with fresh solvent. - Consider a pre-extraction step of the mycelial cake. - Work quickly and at low temperatures to minimize degradation.
Broad or tailing peaks in HPLC Column overload. Secondary interactions with the stationary phase. Inappropriate sample solvent.- Reduce the injection volume or sample concentration. - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. - Dissolve the sample in the initial mobile phase or a weaker solvent.
Co-elution of this compound with impurities Insufficient chromatographic resolution. Impurities have very similar polarity to this compound.- Optimize the HPLC method (see FAQ Q4). - Employ orthogonal purification techniques (e.g., normal-phase chromatography followed by reversed-phase HPLC). - Consider multi-dimensional chromatography for very complex mixtures.
Presence of colored, polar impurities in the final product Degradation products or highly polar metabolites from the culture.- Perform a solid-phase extraction (SPE) clean-up step before HPLC. - Use a normal-phase chromatography step to remove polar impurities before reversed-phase HPLC.
Inconsistent retention times in HPLC Fluctuation in mobile phase composition. Column temperature variation. Column degradation.- Ensure mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Flush the column regularly and check its performance with a standard.

Quantitative Data on Purification Strategies

The following table provides an illustrative example of the purity and recovery that might be expected at each stage of a typical this compound purification workflow. Actual results will vary depending on the initial concentration in the crude extract and the specific conditions used.

Purification Step Starting Purity (Illustrative) Final Purity (Illustrative) Recovery (Illustrative) Primary Impurities Removed
Solvent Extraction (Ethyl Acetate) 1-5%10-20%80-95%Highly polar media components, some polar metabolites.
Silica Gel Column Chromatography 10-20%50-70%60-80%Polar and some non-polar metabolites, pigments.
Size-Exclusion Chromatography (e.g., Sephadex LH-20) 50-70%70-85%70-90%Compounds with significantly different molecular weights.
Preparative Reversed-Phase HPLC 70-85%>98%50-70%Furaquinocin congeners and other closely related impurities.

Experimental Protocols

Extraction of this compound from Streptomyces Culture
  • Centrifuge the Streptomyces sp. culture broth to separate the supernatant and the mycelium.

  • Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

Preparative Reversed-Phase HPLC for this compound Purification

This protocol is a representative method and should be optimized for your specific instrument and sample.

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 60% B

    • 5-35 min: 60% to 85% B (linear gradient)

    • 35-40 min: 85% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: Re-equilibrate at 60% B

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection: Dissolve the partially purified sample in methanol at a concentration of 10-20 mg/mL. Inject an appropriate volume based on analytical scale loading studies.

  • Fraction Collection: Collect peaks corresponding to this compound based on retention time from an analytical run.

  • Post-Processing: Combine the pure fractions, evaporate the solvent, and confirm the purity by analytical HPLC.

Visualizations

Experimental_Workflow start Streptomyces sp. Culture Broth extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract silica Silica Gel Chromatography crude_extract->silica partially_pure Partially Purified Fraction silica->partially_pure prep_hplc Preparative RP-HPLC partially_pure->prep_hplc pure_fqc Pure this compound (>98%) prep_hplc->pure_fqc

Caption: A typical experimental workflow for the isolation and purification of this compound.

Troubleshooting_Logic start Low Purity after Prep HPLC? cause1 Co-elution with Congeners start->cause1 Yes cause2 Column Overload start->cause2 Yes cause3 Sample Degradation start->cause3 Yes solution1a Use Shallower Gradient cause1->solution1a solution1b Try Different Column (e.g., Phenyl-Hexyl) cause1->solution1b solution2 Reduce Injection Volume/ Concentration cause2->solution2 solution3 Work at Lower Temperature/ Protect from Light cause3->solution3

Caption: A troubleshooting decision tree for low purity of this compound after preparative HPLC.

References

Identifying and minimizing degradation products of Furaquinocin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the degradation products of Furaquinocin C. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific degradation studies on this compound are limited in publicly available literature. The guidance provided here is based on the chemical structure of this compound, a furanonaphthoquinone, and general knowledge of the degradation pathways of related naphthoquinone compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] Its core structure is a furanonaphthoquinone, which consists of a naphthalene ring system fused with a furan ring and substituted with two ketone groups (a quinone system).[1][3] Key functional groups that may influence its stability include the quinone moiety, the furan ring, and methoxy groups.[1]

Q2: What are the likely degradation pathways for this compound?

Based on the degradation patterns of other naphthoquinones, this compound is likely susceptible to the following degradation pathways:

  • Hydrolysis: The furan ring and ether linkages (methoxy groups) could be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The quinone ring is prone to oxidative degradation, potentially leading to the formation of hydroxylated derivatives or ring-opened products.[4] This can be initiated by exposure to air (autoxidation), oxidizing agents, or light.

  • Photodegradation: Naphthoquinones can undergo photochemical reactions upon exposure to light, particularly UV light, which can lead to the formation of various degradation products, including hydroxylated species and ring cleavage products.[5]

Q3: What are the common degradation products observed for naphthoquinones?

Studies on other 1,4-naphthoquinones have identified several types of degradation products:

  • Hydroxylated naphthoquinones: Introduction of one or more hydroxyl groups onto the aromatic ring is a common degradation route.[4]

  • Ring-opened products: Cleavage of the quinone or furan ring can occur under harsh conditions, leading to a variety of smaller, more polar compounds.

  • Photodimers: Exposure to light can sometimes induce dimerization of quinone molecules.

Q4: How can I minimize the degradation of this compound during storage and handling?

To minimize degradation, the following precautions are recommended:

  • Storage: Store this compound as a solid in a tightly sealed container, protected from light, at -20°C or below. For solutions, use amber vials and store at -20°C or -80°C for short-term use. Aliquoting solutions can prevent repeated freeze-thaw cycles.

  • Handling: Prepare solutions fresh whenever possible. Use deoxygenated solvents to minimize oxidation. Avoid exposure to strong acids, bases, and oxidizing agents. Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram over time. Degradation of this compound in solution.1. Prepare fresh solutions of this compound immediately before analysis. 2. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. 3. Use amber HPLC vials to protect from light. 4. Ensure the mobile phase is freshly prepared and degassed.
Loss of this compound peak area or inconsistent quantification. Adsorption to container surfaces or degradation.1. Use silanized glassware or low-adsorption polypropylene tubes and vials. 2. Ensure complete dissolution of the compound. Sonication may be helpful. 3. Check for precipitation in the sample vial. 4. Prepare calibration standards fresh for each analytical run.
Peak tailing or broadening in HPLC analysis. Interaction of the quinone moiety with the stationary phase or column degradation.1. Use a high-purity silica-based C18 column. 2. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions. 3. Check the column's performance with a standard mixture. If degraded, replace the column. 4. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[6][7][8][9]
Baseline noise or drift in HPLC chromatogram. Contaminated mobile phase, detector issues, or system leaks.1. Use HPLC-grade solvents and freshly prepared mobile phase. 2. Degas the mobile phase thoroughly. 3. Purge the pump to remove air bubbles. 4. Check for leaks in the system. 5. Clean the detector flow cell according to the manufacturer's instructions.[6][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

1. Materials:

  • This compound
  • HPLC-grade methanol, acetonitrile, and water
  • Formic acid (or other suitable acid/base)
  • Hydrogen peroxide (30%)
  • UV lamp (for photostability)
  • pH meter
  • HPLC-UV or HPLC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in methanol/water. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.
  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in methanol/water. Incubate at room temperature for various time points. Neutralize with HCl before analysis.
  • Oxidative Degradation: Dissolve this compound in methanol/water and add 3% hydrogen peroxide. Incubate at room temperature, protected from light, for various time points.
  • Thermal Degradation: Store a solid sample of this compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period. Also, prepare a solution and incubate at 60°C.
  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) for various time points. Keep a control sample in the dark.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
  • Use a photodiode array (PDA) detector to check for peak purity and changes in UV spectra.
  • Use LC-MS to identify the mass of potential degradation products.

Protocol 2: Stability-Indicating HPLC-MS Method for this compound

This protocol provides a starting point for developing an HPLC-MS method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and column oven.
  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes to elute both polar degradation products and the parent compound.

3. MS Parameters:

  • Ionization Mode: Positive ESI.
  • Scan Range: m/z 100-1000.
  • Perform MS/MS fragmentation on the parent ion of this compound and any observed degradation products to aid in structural elucidation.

4. Sample Preparation:

  • Dissolve samples in the initial mobile phase composition or a compatible solvent.
  • Filter samples through a 0.22 µm syringe filter before injection.

Visualizations

degradation_pathway Furaquinocin_C This compound Hydrolysis Hydrolysis (Acid/Base) Furaquinocin_C->Hydrolysis Oxidation Oxidation (Air/H2O2) Furaquinocin_C->Oxidation Photodegradation Photodegradation (UV Light) Furaquinocin_C->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydroxylated Hydroxylated Derivatives Degradation_Products->Hydroxylated e.g. Ring_Opened Ring-Opened Products Degradation_Products->Ring_Opened e.g. Dimers Dimers Degradation_Products->Dimers e.g.

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_analysis Analysis Acid_Base Acid/Base Hydrolysis HPLC_UV HPLC-UV Analysis Acid_Base->HPLC_UV Oxidation Oxidation (H2O2) Oxidation->HPLC_UV Thermal Thermal Stress Thermal->HPLC_UV Photo Photostability (UV) Photo->HPLC_UV LC_MS LC-MS Analysis HPLC_UV->LC_MS Structure_Elucidation Structure Elucidation (MS/MS) LC_MS->Structure_Elucidation Furaquinocin_C This compound Sample Furaquinocin_C->Acid_Base Furaquinocin_C->Oxidation Furaquinocin_C->Thermal Furaquinocin_C->Photo

Caption: Workflow for forced degradation studies of this compound.

References

Enhancing Furaquinocin C production through metabolic engineering of Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the metabolic engineering of Streptomyces for enhanced Furaquinocin C production. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the metabolic engineering of Streptomyces for increased this compound production.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Production Inefficient precursor supply (Malonyl-CoA and Geranyl Pyrophosphate).Overexpress genes involved in the biosynthesis of 1,3,6,8-tetrahydroxynaphthalene (THN), the polyketide core of this compound. Enhance the MEP or MVA pathway to increase the pool of geranyl pyrophosphate (GPP).
Silent or lowly expressed this compound biosynthetic gene cluster (fur).Overexpress pathway-specific positive regulatory genes or inactivate negative regulators. If the native promoter is weak, consider replacing it with a strong, constitutive promoter using CRISPR-Cas9.
Suboptimal fermentation conditions.Optimize culture parameters such as medium composition (carbon and nitrogen sources), pH, temperature, and aeration.[1][2][3]
Genetic Instability of Engineered Strain Plasmid instability or loss.Use integrative plasmids for stable expression of engineered constructs.
Recombination or deletion of inserted genes.Verify the genetic integrity of the engineered strain using PCR and sequencing.
Toxicity of this compound to the Host Strain Insufficient self-resistance mechanisms.Overexpress the putative resistance genes within the fur gene cluster, which often encode efflux pumps or modifying enzymes.
Difficulty with Genetic Manipulation (e.g., low transformation efficiency) Inefficient protoplast formation or regeneration.Optimize the protoplast preparation and regeneration protocols. Ensure the use of appropriate selective markers.
Inefficient conjugation.Optimize the conjugation protocol, including the ratio of donor to recipient cells and the choice of E. coli donor strain.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis?

A1: this compound is a meroterpenoid, a hybrid natural product. Its biosynthesis requires two primary precursors: a polyketide moiety and a terpenoid moiety. The polyketide precursor is 1,3,6,8-tetrahydroxynaphthalene (THN), which is synthesized from five molecules of malonyl-CoA.[4] The terpenoid precursor is geranyl pyrophosphate (GPP), which is derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[5]

Q2: Which genes are the primary targets for overexpression to enhance this compound yield?

A2: Key targets for overexpression include:

  • THN synthase (fur1): To increase the supply of the polyketide core.[6]

  • Genes in the MVA or MEP pathway: To boost the availability of GPP.

  • Pathway-specific activators: Overexpression of positive regulatory genes situated within or outside the biosynthetic gene cluster can significantly enhance production. While specific regulators for the fur cluster are not yet fully characterized, Streptomyces antibiotic regulatory proteins (SARPs) are common targets.[7][8][9]

Q3: Can CRISPR-Cas9 be used to engineer the this compound biosynthetic pathway?

A3: Yes, CRISPR-Cas9 is a powerful tool for genome editing in Streptomyces. It can be used for:

  • Gene knockout: To eliminate competing metabolic pathways that drain precursors away from this compound biosynthesis.

  • Gene insertion/replacement: To introduce strong constitutive promoters upstream of the fur gene cluster to enhance its expression.[10][11]

  • Gene activation: Using a catalytically dead Cas9 (dCas9) fused to an activator domain to specifically upregulate the expression of the fur cluster.

Q4: What are some common competing pathways to consider knocking out?

A4: Pathways that compete for the primary precursors, malonyl-CoA and GPP, are prime targets. These can include other polyketide or fatty acid biosynthetic pathways. Identifying and inactivating such pathways can redirect metabolic flux towards this compound production.

Q5: How can I confirm that my engineered Streptomyces strain is producing more this compound?

A5: this compound production can be quantified using High-Performance Liquid Chromatography (HPLC) analysis of culture extracts. Comparison of peak areas from the engineered strain against the wild-type or control strain will indicate changes in production levels. Mass spectrometry (MS) can be used to confirm the identity of the this compound peak.

Quantitative Data on Production Enhancement

While specific quantitative data for this compound enhancement through metabolic engineering is not extensively reported in the available literature, data from similar polyketide compounds produced by Streptomyces can provide valuable insights into the potential for yield improvement.

Compound Host Strain Metabolic Engineering Strategy Yield Increase
DaptomycinStreptomyces roseosporusMultilevel engineering including precursor and regulatory pathway engineering, and byproduct removal.565% increase in shake flasks.
CarrimycinStreptomyces spiramyceticusOverexpression of a positive regulator (bsm42).Approximately 9-fold increase.
ActinorhodinStreptomyces coelicolorOverexpression of a fatty acyl-CoA synthase to increase precursor supply.From ~80 mg/L to 120 mg/L.[12]

Key Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in the Streptomyces Chromosome

This protocol outlines the steps for deleting a competing pathway gene to potentially enhance this compound production.

1. Design of single guide RNA (sgRNA):

  • Identify a 20-bp target sequence within the gene of interest that is followed by a Protospacer Adjacent Motif (PAM) (e.g., NGG for S. pyogenes Cas9).
  • Use online tools to design and evaluate sgRNAs for potential off-target effects.

2. Construction of the CRISPR-Cas9 Editing Plasmid:

  • Synthesize two complementary oligonucleotides encoding the 20-bp target sequence.
  • Anneal the oligonucleotides to form a double-stranded DNA fragment.
  • Clone the annealed fragment into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2) that contains the cas9 gene and the sgRNA scaffold.
  • Clone the upstream and downstream homology arms (each ~1.5-2 kb) flanking the target gene into the same vector. These arms will facilitate homologous recombination for gene deletion.

3. Transformation into E. coli and Conjugation into Streptomyces:

  • Transform the constructed plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
  • Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain. Plate the conjugation mixture on a medium containing an appropriate antibiotic to select for Streptomyces exconjugants.

4. Verification of Gene Deletion:

  • Isolate genomic DNA from the exconjugants.
  • Perform PCR using primers that flank the deleted region. The PCR product from the mutant will be smaller than that from the wild-type.
  • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Overexpression of a Biosynthetic Gene in Streptomyces

This protocol describes the overexpression of a key gene in the this compound biosynthetic pathway, such as the THN synthase (fur1).

1. Plasmid Construction:

  • Amplify the coding sequence of the target gene (fur1) from Streptomyces genomic DNA.
  • Clone the amplified gene into an integrative Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp* or kasOp*).

2. Transformation and Integration:

  • Introduce the expression plasmid into the desired Streptomyces strain via protoplast transformation or conjugation.
  • Select for transformants on a medium containing the appropriate antibiotic. The plasmid will integrate into the chromosome at a specific attachment site (e.g., φC31 attP site).

3. Verification of Gene Integration and Expression:

  • Confirm the integration of the plasmid by PCR using primers specific to the vector and the flanking genomic region.
  • Analyze the expression of the target gene by reverse transcription-quantitative PCR (RT-qPCR) to compare transcript levels between the engineered strain and the wild-type.

4. Analysis of this compound Production:

  • Cultivate the engineered and wild-type strains under identical fermentation conditions.
  • Extract the secondary metabolites from the culture broth and mycelium.
  • Analyze and quantify this compound production using HPLC.

Visualizations

Furaquinocin_C_Biosynthetic_Pathway cluster_precursors Primary Metabolism cluster_biosynthesis This compound Biosynthesis Malonyl-CoA Malonyl-CoA THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Malonyl-CoA->THN fur1 (THN Synthase) GPP Geranyl Pyrophosphate (GPP) Prenylated Intermediate Prenylated Intermediate GPP->Prenylated Intermediate Flaviolin Flaviolin THN->Flaviolin fur2 (Monooxygenase) Amino-flaviolin Amino-flaviolin Flaviolin->Amino-flaviolin Amino-flaviolin->Prenylated Intermediate fur7 (Prenyltransferase) This compound This compound Prenylated Intermediate->this compound Multiple Steps

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_Gene_Deletion cluster_design Design & Construction cluster_transformation Transformation & Selection cluster_verification Verification & Analysis A Design sgRNA and Homology Arms B Construct CRISPR-Cas9 Plasmid A->B C Transform into E. coli Donor B->C D Conjugate into Streptomyces C->D E Select Exconjugants D->E F Isolate Genomic DNA E->F I Analyze this compound Production E->I G PCR Verification F->G H Sequence Confirmation G->H

Caption: Workflow for CRISPR-Cas9 mediated gene deletion.

References

Alternative solvents for dissolving Furaquinocin C for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on handling Furaquinocin C for in vitro studies, focusing on solubility, troubleshooting, and experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary solvent for creating a high-concentration stock solution of this compound?

For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating initial high-concentration stock solutions.[1][2] While other organic solvents like ethanol or methanol can also be used, DMSO typically offers higher solubility for complex organic molecules.[1][3]

Q2: My this compound precipitated after diluting the DMSO stock solution into my aqueous cell culture medium. What can I do?

This is a common issue known as "precipitation upon dilution." When a concentrated organic stock solution is added to an aqueous buffer, the compound may crash out of the solution.

Troubleshooting Steps:

  • Increase Mixing Energy: Immediately after adding the stock solution to the aqueous medium, vortex or sonicate the solution for a few minutes to ensure rapid and thorough mixing.[2]

  • Gentle Warming: Briefly warming the solution in a 37°C water bath can help redissolve the precipitate.[2] Ensure the temperature does not degrade the compound or other media components.

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM stock to 1 mM in media, mix well, and then dilute from the 1 mM solution to your final working concentration.

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, as high concentrations can be toxic to cells.

Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?

The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5%. For sensitive cell lines or long-term incubation assays, the final DMSO concentration should ideally be 0.1% or lower.[4] Always run a vehicle control (medium with the same final concentration of DMSO) to assess any solvent-induced effects.

Q4: How should I store my this compound stock solution to ensure its stability?

Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C for long-term stability.[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[2] Aqueous solutions are generally not stable and should be prepared fresh for each experiment.[1][2]

Data Presentation: Solvent Profile

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary based on its chemical properties as a meroterpenoid and general laboratory practices.

SolventQualitative SolubilityRecommended Use & Key Considerations
DMSO HighRecommended for primary stock solutions (e.g., 10-20 mM).[1][2]
Ethanol / Methanol ModerateCan be used for stock solutions.[1][3] May require warming to fully dissolve.
Aqueous Buffers (PBS, Saline) Very Low / Sparingly SolubleNot recommended for initial dissolution.[1][2] Final working solutions in aqueous media should contain a low percentage of an organic co-solvent (e.g., <0.5% DMSO).
Chloroform (CDCl₃) SolublePrimarily used for analytical purposes like Nuclear Magnetic Resonance (NMR).[3][5] Not suitable for in vitro biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the required amount of this compound solid in a sterile microcentrifuge tube. (Example: For 1 mL of a 10 mM stock of a compound with a Molecular Weight of 424.5 g/mol , weigh 4.245 mg).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Store: Aliquot the stock solution into single-use volumes in sterile cryovials and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Dilutions for In Vitro Assays
  • Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding a small volume of the stock solution to your pre-warmed cell culture medium. For example, to make a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. Add the stock solution directly into the medium while vortexing gently to prevent precipitation.

  • Prepare Final Dilution: Add the required volume of the intermediate solution (or the primary stock for a single dilution) to the wells of your assay plate containing the final volume of cell culture medium. Pipette up and down several times to ensure thorough mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (or the solvent used for the stock) to control wells, ensuring the final solvent concentration matches that of the treated wells.

Visualized Workflow and Logic

The following diagrams illustrate the key decision-making process and workflow for preparing this compound for experimental use.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation solid This compound (Solid) add_dmso Add 100% DMSO solid->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock Primary Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot & Store at -20°C / -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Aqueous Medium (e.g., Cell Culture Medium) thaw->dilute precip_check Precipitate Forms? dilute->precip_check troubleshoot Troubleshoot: - Vortex - Gentle Warming (37°C) - Sonicate precip_check->troubleshoot Yes assay Add to Assay Plate precip_check->assay No troubleshoot->dilute end Proceed with Experiment assay->end

Caption: Workflow for preparing this compound stock and working solutions.

This compound is known to have cytocidal activities against various cancer cell lines, such as HeLa and B16 melanoma cells.[6] While the precise signaling pathways are a subject of ongoing research, its classification as a meroterpenoid suggests potential interactions with pathways common to other antitumor natural products.[7][8] The diagram below conceptualizes its general mechanism of action from cellular entry to inducing a biological response.

G fqc This compound (in solution) membrane Cell Membrane Penetration fqc->membrane target Intracellular Target Binding (e.g., Proteins, Enzymes) membrane->target pathway Modulation of Signaling Pathway(s) target->pathway response Biological Response pathway->response apoptosis Apoptosis response->apoptosis e.g. growth_arrest Cell Growth Arrest response->growth_arrest e.g.

Caption: Conceptual signaling pathway for this compound's antitumor activity.

References

Common pitfalls in the characterization of novel furaquinocins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the common pitfalls associated with the characterization of novel furaquinocins. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental process, from initial isolation to final structure elucidation and biological testing.

I. Isolation and Purification

Question: I am experiencing low yields of furaquinocins from my Streptomyces culture. What are some common causes and solutions?

Answer: Low yields are a frequent challenge in the isolation of furaquinocins. Several factors can contribute to this issue. Here’s a troubleshooting guide:

  • Fermentation Conditions: The production of secondary metabolites like furaquinocins is highly sensitive to the culture environment.

    • Media Composition: Ensure your fermentation medium is optimized. Furaquinocin production by Streptomyces sp. KO-3988 has been successfully achieved using specific media formulations. Consider titrating carbon and nitrogen sources, as an imbalance can shunt resources to primary metabolism.

    • Growth Phase: Furaquinocins are typically produced in the late growth or stationary phase. Monitor the growth curve of your culture and optimize the harvest time accordingly.

    • Aeration and Agitation: In submerged cultures, proper aeration and agitation are critical for mycelial morphology and secondary metabolite production.

  • Extraction Procedure: The choice of extraction solvent and method is crucial for efficiently recovering furaquinocins from the culture broth and mycelium.

    • Solvent Polarity: Furaquinocins are moderately polar compounds. A common procedure involves extracting the culture broth with ethyl acetate and the mycelium with an acetone:methanol mixture.

    • pH Adjustment: The pH of the culture broth can influence the extraction efficiency. Experiment with adjusting the pH before solvent extraction.

  • Compound Stability: Some furaquinocin intermediates and final products can be unstable.

    • Temperature and Light: Protect your extracts from high temperatures and direct light to prevent degradation.

    • Storage: Store extracts and purified compounds at low temperatures (e.g., -20°C) under an inert atmosphere if possible.

Question: My HPLC purification of furaquinocins is showing poor resolution and peak tailing. How can I improve my separation?

Answer: Optimizing your High-Performance Liquid Chromatography (HPLC) method is key to obtaining pure furaquinocin congeners. Here are some parameters to adjust:

  • Column Chemistry:

    • A C18 reversed-phase column is commonly used for furaquinocin separation.

    • Consider trying different stationary phases (e.g., phenyl-hexyl) if you are co-eluting closely related analogs.

  • Mobile Phase:

    • A gradient elution with a water/acetonitrile or water/methanol system, often with a formic acid or acetic acid modifier (e.g., 0.1%), is typically effective.

    • Fine-tuning the gradient slope can significantly improve the resolution of closely eluting peaks.

    • Isocratic elution may be suitable for purifying a specific, well-separated compound.

  • Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Controlling the column temperature can also affect selectivity and peak shape.

  • Sample Preparation:

    • Ensure your sample is fully dissolved in the mobile phase before injection to prevent peak distortion.

    • Filtering the sample through a 0.22 µm filter is essential to remove particulates that can clog the column and affect performance.

II. Structure Elucidation

Question: I am having difficulty interpreting the 1H and 13C NMR spectra of my putative furaquinocin. What are the key characteristic signals I should look for?

Answer: The NMR spectra of furaquinocins have distinct features arising from their hybrid polyketide-terpenoid structure. Here are some key signals to aid in your analysis:

  • Naphthoquinone Moiety:

    • Look for signals corresponding to the aromatic protons and carbons of the highly substituted 1,4-naphthoquinone core.

    • The chemical shifts of these signals will be influenced by the position and nature of the substituents.

  • Terpenoid Side Chain:

    • The signals from the terpenoid portion will vary depending on the specific furaquinocin. Expect to see signals for methyl groups, olefinic protons, and oxygenated carbons.

  • 2D NMR is Essential: Due to the complexity and potential for signal overlap in the 1D spectra, 2D NMR experiments are critical for unambiguous structure elucidation.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the spin systems of the terpenoid side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule.

Question: My mass spectrometry data shows unexpected fragmentation patterns for my isolated furaquinocin. What could be the cause?

Answer: The fragmentation of furaquinocins in mass spectrometry can be complex. Here are some points to consider:

  • Ionization Method: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) will influence the observed fragmentation. ESI is a soft ionization technique that often yields a prominent molecular ion peak ([M+H]+ or [M-H]-), which is useful for determining the molecular weight.

  • In-Source Fragmentation: Fragmentation can sometimes occur in the ion source, especially at higher voltages. This can lead to the observation of fragment ions even in a full scan MS experiment.

  • Tandem MS (MS/MS): To gain detailed structural information, perform tandem mass spectrometry. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate a characteristic fragmentation pattern that can be used to identify the compound and distinguish it from its isomers.

  • Common Fragmentation Pathways: For the naphthoquinone core, look for characteristic losses of CO and other small neutral molecules. The fragmentation of the terpenoid side chain will depend on its specific structure and functional groups.

III. Biological Activity Assays

Question: I am observing inconsistent results in my cytotoxicity assays with a novel furaquinocin. What are some potential pitfalls?

Answer: Inconsistent bioactivity data can be frustrating. Here are some factors to investigate:

  • Compound Purity and Stability:

    • Ensure the purity of your compound using analytical techniques like HPLC and NMR. Even small amounts of highly active impurities can skew the results.

    • Furaquinocins may degrade in solution over time. Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.

  • Assay Conditions:

    • Cell Line: The cytotoxic effects of furaquinocins can be cell line-dependent.

    • Compound Solubility: Poor solubility of the compound in the assay medium can lead to inaccurate results. Use a suitable solvent (e.g., DMSO) and ensure the final concentration in the assay does not cause precipitation.

    • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Consider using multiple assays to confirm your findings.

  • Pan-Assay Interference Compounds (PAINS): Some chemical motifs, including quinones, are known to be potential PAINS, which can lead to false-positive results in biological assays. It is important to be aware of this and, if possible, perform secondary assays to confirm the mechanism of action.

Quantitative Data Summary

The following tables summarize the reported biological activities of various furaquinocins.

Table 1: Cytotoxicity of Furaquinocins (IC50 Values)

FuraquinocinCell LineIC50 (µg/mL)Citation
Furaquinocin AHeLa S33.1[1]
Furaquinocin BHeLa S31.6[1]
Furaquinocin CHeLa S3-[2]
B16 Melanoma-[2]
Furaquinocin KHepG212.6[3]
Furaquinocin LHepG2>37[3]

Table 2: Antibacterial Activity of Furaquinocins (MIC Values)

FuraquinocinBacterial StrainMIC (µg/mL)Citation
Furaquinocin AVarious>1000[1]
Furaquinocin BVarious>1000[1]
Furaquinocin LBacillus subtilis DSM 1064[3]
Staphylococcus aureus Newman2[3]

Experimental Protocols

Protocol 1: General Procedure for Fermentation and Extraction of Furaquinocins
  • Fermentation:

    • Inoculate a suitable production medium with a fresh culture of the furaquinocin-producing Streptomyces strain.

    • Incubate the culture under optimal conditions of temperature, pH, and agitation for a predetermined period to allow for the production of secondary metabolites.

  • Extraction:

    • Separate the culture broth from the mycelium by centrifugation or filtration.

    • Extract the culture broth exhaustively with an equal volume of ethyl acetate.

    • Extract the mycelial cake with an acetone:methanol (1:1) mixture.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: HPLC Purification of Furaquinocins
  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or a mixture of the initial mobile phase solvents. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a larger dimension for preparative scale).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of solvent B over a suitable time (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: 1 mL/min for analytical or scaled up accordingly for preparative.

    • Detection: Monitor the elution profile using a UV detector at relevant wavelengths (e.g., 254 nm and 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain the purified furaquinocin.

Visualizations

furaquinocin_biosynthesis cluster_polyketide Polyketide Synthesis cluster_modification Core Modification and Prenylation cluster_cyclization Final Cyclization Acetyl_CoA Acetyl-CoA + Malonyl-CoA THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Acetyl_CoA->THN Fur1 Mompain Mompain THN->Mompain Fur2 Amino_Flaviolin 8-Amino-flaviolin Mompain->Amino_Flaviolin Fur3 Diazotization Diazotization Amino_Flaviolin->Diazotization Fur5 Hydroquinone Hydroquinone Intermediate Diazotization->Hydroquinone Reductive Deamination Methylation1 First Methylation Hydroquinone->Methylation1 Fur6 Methylation2 Second Methylation Methylation1->Methylation2 Methyltransferase Prenylation Prenylation Methylation2->Prenylation Fur7 + GPP Prenylated_Intermediate Prenylated Intermediate Prenylation->Prenylated_Intermediate Furaquinocins Furaquinocins Prenylated_Intermediate->Furaquinocins Fur21 (Cyclase)

Caption: Proposed biosynthetic pathway of furaquinocins.

experimental_workflow Start Start: Streptomyces Culture Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification HPLC Purification Crude_Extract->Purification Pure_Compound Pure Furaquinocin Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Assay Biological Activity Assays Pure_Compound->Biological_Assay End End: Characterized Furaquinocin Structure_Elucidation->End Biological_Assay->End

Caption: Experimental workflow for furaquinocin characterization.

troubleshooting_workflow Start Inconsistent Spectroscopic Data Check_Purity Check Compound Purity (HPLC) Start->Check_Purity Impure Impure? Check_Purity->Impure Repurify Re-purify Compound Impure->Repurify Yes Pure Pure Impure->Pure No Repurify->Check_Purity Check_NMR Review NMR Data Pure->Check_NMR NMR_Issue NMR Issue? Check_NMR->NMR_Issue NMR_Troubleshoot Troubleshoot NMR: - Check solvent peaks - Re-run with different parameters - Perform 2D NMR NMR_Issue->NMR_Troubleshoot Yes Check_MS Review MS Data NMR_Issue->Check_MS No Consult Consult Literature for Similar Compounds NMR_Troubleshoot->Consult MS_Issue MS Issue? Check_MS->MS_Issue MS_Troubleshoot Troubleshoot MS: - Check for in-source fragmentation - Perform MS/MS - Check for adducts MS_Issue->MS_Troubleshoot Yes MS_Issue->Consult No MS_Troubleshoot->Consult End Resolved Structure Consult->End

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Furaquinocin C, K, and L

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic profiles of Furaquinocin C, K, and L reveals significant differences in their potency and cellular targets. While this compound exhibits potent cytotoxic activity against multiple cancer cell lines, Furaquinocin K shows moderate and selective activity, and Furaquinocin L appears to be largely non-cytotoxic in the tested models. This guide provides a comprehensive comparison of their cytotoxic effects, supported by available experimental data and detailed protocols.

Executive Summary

This report synthesizes the available scientific literature to compare the in vitro cytotoxicity of three related furaquinocin compounds: this compound, Furaquinocin K, and Furaquinocin L. The primary objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts.

The key findings indicate that this compound is a potent cytotoxic agent against HeLa S3 and B16 melanoma cells. In contrast, Furaquinocin K demonstrates cytotoxicity against hepatocellular carcinoma (HepG2) cells, albeit at a higher concentration than this compound's effective doses against other cell lines. Furaquinocin L, at the concentrations tested, did not exhibit significant cytotoxicity.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of each furaquinocin is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

CompoundCell LineIC50 ValueSource
This compound HeLa S33.1 µg/mL[1]
B16 Melanoma1.6 µg/mL[1]
Furaquinocin K HepG212.6 µg/mL[2][3]
Furaquinocin L HepG2> 37 µg/mL (No cytotoxicity observed)[2][3]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the cytotoxicity of the furaquinocins.

Cytotoxicity Assay for this compound (HeLa S3 and B16 Melanoma Cells)

While the specific experimental details for the cytotoxicity assays on this compound are not exhaustively detailed in the available literature, a standard protocol for determining cytocidal activity in vitro, such as the MTT assay, would typically be followed.

General Protocol (Inferred):

  • Cell Culture: HeLa S3 and B16 melanoma cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the vehicle only.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment (MTT Assay):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the log of the compound concentration.

Cytotoxicity Assay for Furaquinocin K and L (HepG2 Cells)

The cytotoxicity of Furaquinocin K and L was evaluated against the human hepatocellular carcinoma cell line, HepG2.

Detailed Protocol:

  • Cell Culture: HepG2 cells are maintained in a suitable culture medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with 10% fetal bovine serum.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Furaquinocin K and L are introduced to the cell cultures at varying concentrations.

  • Incubation: The cells are incubated with the compounds for a defined period.

  • Viability Assessment: A standard cell viability assay, such as the MTT or SRB (Sulphorhodamine B) assay, is performed to quantify the cytotoxic effects.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability is determined. For Furaquinocin L, the lack of significant cell death at the highest tested concentration indicates an IC50 value greater than that concentration.

Signaling Pathways and Mechanisms of Action

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways through which this compound, K, and L exert their cytotoxic or non-cytotoxic effects. Furaquinocins belong to the broader class of naphthoquinone-based meroterpenoids, which are known to have a variety of biological activities, including antitumor effects.[3] The cytotoxic mechanisms of similar quinone-based compounds often involve the induction of apoptosis (programmed cell death).

Hypothesized General Mechanism of Action for Cytotoxic Furaquinocins (C and K):

A plausible, though unconfirmed, mechanism of action for the cytotoxic furaquinocins could involve the induction of apoptosis through intrinsic or extrinsic pathways. This is a common mechanism for many anticancer compounds.

G Hypothesized Apoptotic Pathway for Cytotoxic Furaquinocins This compound / K This compound / K Cellular Stress Cellular Stress This compound / K->Cellular Stress Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Cellular Stress->Mitochondrial Pathway (Intrinsic) Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) Cellular Stress->Death Receptor Pathway (Extrinsic) Caspase Activation Caspase Activation Mitochondrial Pathway (Intrinsic)->Caspase Activation Death Receptor Pathway (Extrinsic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

References

Furaquinocin C and Doxorubicin: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data provides a comparative analysis of the cytotoxic properties of Furaquinocin C, a member of the furaquinocin family of antibiotics, and Doxorubicin, a widely used chemotherapy agent. This guide synthesizes experimental findings on their mechanisms of action, effects on cellular signaling pathways, and cytotoxic potency against various cancer cell lines.

Introduction to the Compounds

This compound is a meroterpenoid natural product isolated from Streptomyces species.[1][2][3] Furaquinocins are known for their diverse biological activities, including antibacterial and antitumor properties.[1][3]

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its broad-spectrum activity makes it effective against a range of hematological and solid tumors.

Comparative Cytotoxicity

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin against various cancer cell lines are presented below. It is important to note that direct comparative studies are limited, and IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.

Cell LineCompoundIC50 ValueCitation(s)
HeLa (Cervical Cancer) This compoundCytocidal Activity Reported[4]
Doxorubicin2.92 ± 0.57 µM[5]
HepG2 (Liver Cancer) Furaquinocin K*12.6 µg/mL[6]
Doxorubicin0.45 µg/mL[7]
Doxorubicin12.18 ± 1.89 µM[5]
Doxorubicin1.679 µg/mL[8]
B16 Melanoma This compoundCytocidal Activity Reported[4]

Note: Data for Furaquinocin K, a closely related compound, is provided as a proxy in the absence of specific data for this compound.

Mechanism of Action and Signaling Pathways

Doxorubicin

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting the cell's nucleus and mitochondria.

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription. It also forms a stable complex with topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which generates large amounts of ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing significantly to its cardiotoxic side effects.

  • Induction of Apoptosis: Doxorubicin triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. It can activate the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins. It also influences the Fas/FasL signaling pathway.

  • Cell Cycle Arrest: By causing DNA damage, doxorubicin activates cell cycle checkpoints, leading to arrest, most commonly at the G2/M phase. This prevents cancer cells from dividing and proliferating.

Doxorubicin_Signaling_Pathway cluster_nucleus Nucleus cluster_mitochondria Mitochondria cluster_membrane Cell Membrane Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS ROS Generation Doxorubicin->ROS Fas_Receptor Fas Receptor Upregulation Doxorubicin->Fas_Receptor DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis_Intrinsic Intrinsic Apoptosis (Caspase Activation) p53->Apoptosis_Intrinsic Cell_Death Cell_Death Cell_Cycle_Arrest->Cell_Death ROS->DNA_Damage ROS->Apoptosis_Intrinsic Apoptosis_Intrinsic->Cell_Death Cell Death Apoptosis_Extrinsic Extrinsic Apoptosis Fas_Receptor->Apoptosis_Extrinsic Apoptosis_Extrinsic->Cell_Death

This compound

The precise molecular mechanism of this compound's cytotoxic action is not as well-characterized as that of doxorubicin. However, based on the known activities of related compounds and preliminary studies, the following can be inferred:

  • Cytocidal Activity: Studies have demonstrated that this compound possesses cytocidal (cell-killing) activity against cancer cell lines such as HeLa S3 and B16 melanoma.[4]

  • Potential for Apoptosis Induction: While not definitively shown for this compound, other natural products with similar structural motifs have been found to induce apoptosis in cancer cells. Further research is needed to elucidate if this compound shares this mechanism.

Furaquinocin_C_Hypothesized_Pathway Furaquinocin_C This compound Cancer_Cell Cancer Cell Furaquinocin_C->Cancer_Cell Unknown_Target Molecular Target(s) (Undetermined) Cancer_Cell->Unknown_Target Cytotoxicity Cytotoxicity Unknown_Target->Cytotoxicity Cell_Death Cell Death Cytotoxicity->Cell_Death

Experimental Protocols

The following are generalized protocols for common cytotoxicity and cell death assays used in the evaluation of anticancer compounds.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

Doxorubicin is a well-established cytotoxic agent with a clearly defined mechanism of action involving DNA damage, ROS production, and induction of apoptosis and cell cycle arrest. This compound has demonstrated cytotoxic potential, but further research is imperative to elucidate its precise mechanism of action and the signaling pathways it modulates. Direct comparative studies using a standardized panel of cancer cell lines and assays are needed to accurately assess the relative potency and therapeutic potential of this compound in relation to established chemotherapeutic drugs like doxorubicin.

References

Cross-Validation of Furaquinocin C Bioactivity: A Comparative Guide to Cytotoxicity and Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the bioactivity of Furaquinocin C, this guide provides a comparative analysis of its performance across various cytotoxicity and antimicrobial assays. Intended for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways to offer a comprehensive resource for evaluating this potent compound.

This compound, a member of the meroterpenoid class of natural products, has demonstrated significant biological activity, particularly in the realm of cancer research. This guide cross-validates these findings by comparing results from different in vitro assays, providing a clearer understanding of its efficacy and potential mechanisms of action.

Cytotoxicity of this compound: A Multi-Assay Perspective

This compound has shown cytocidal activities against various cancer cell lines, including HeLa S3 and B16 melanoma cells.[1] To quantify and compare this cytotoxicity, two common colorimetric assays are often employed: the MTT and the Crystal Violet assays. While both aim to determine cell viability, they operate on different principles. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] In contrast, the Crystal Violet assay stains the DNA of adherent cells, providing a measure of the total cell biomass.

Table 1: Comparative Cytotoxicity of this compound (IC50 Values)

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundHeLa S3Information not availableData not available[1]
This compoundB16 melanomaInformation not availableData not available[1]
Furaquinocin KHepG2Information not available12.6 µg/mL[5][6]

Note: Specific IC50 values for this compound from different assays were not available in the searched literature. The value for the related compound Furaquinocin K is provided for context.

Antimicrobial Activity of this compound: Evidence of Inactivity

While some furaquinocin analogs, such as Furaquinocin L, have shown activity against Gram-positive bacteria, this compound itself has been reported to lack significant antibacterial properties.[6] This is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.[7] Common methods for determining MIC include broth microdilution and agar well diffusion.

Table 2: Comparative Antimicrobial Activity of this compound (MIC Values)

CompoundBacterial StrainAssay TypeMIC (µg/mL)Reference
This compoundVariousNot specifiedInactive[6]
Furaquinocin LBacillus subtilis DSM 10Broth Microdilution64[5][6]
Furaquinocin LStaphylococcus aureus NewmanBroth Microdilution2[5][6]

Experimental Protocols

To ensure the reproducibility and cross-validation of bioactivity data, detailed and standardized experimental protocols are essential. Below are summaries of the methodologies for the key assays discussed.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[2][4][8]

Workflow:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Read Absorbance at 570 nm E->F

MTT Assay Experimental Workflow
Crystal Violet Cytotoxicity Assay

The Crystal Violet assay is a simple method for quantifying the total number of adherent cells.

Workflow:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with this compound in a 96-well plate.

  • Fixation: After incubation, discard the medium and fix the cells with a fixing agent like methanol.

  • Staining: Stain the fixed cells with a 0.5% crystal violet solution.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Add a solubilizing agent, such as Sorenson's solution (0.1 M sodium citrate in 50% ethanol), to elute the stain from the cells.

  • Absorbance Reading: Measure the absorbance of the eluted stain at a wavelength of around 570 nm. The absorbance is proportional to the number of adherent cells.

Crystal_Violet_Workflow cluster_workflow Crystal Violet Assay Workflow A Seed & Treat Cells B Fix Cells A->B C Stain with Crystal Violet B->C D Wash Excess Stain C->D E Solubilize Stain D->E F Read Absorbance at 570 nm E->F

Crystal Violet Assay Experimental Workflow
Broth Microdilution Antimicrobial Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test bacteria to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterium.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Serial Dilution of this compound B Inoculate with Bacteria A->B C Incubate B->C D Observe for Growth Inhibition (MIC) C->D

Broth Microdilution for MIC Determination

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of quinone-containing compounds like this compound are often linked to the induction of apoptosis, a form of programmed cell death. This process can be triggered through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and initiate the apoptotic cascade.[9][10][11]

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. The extrinsic pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, which also triggers a caspase cascade.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Activation Caspase-8 Activation Death Receptor->Caspase-8 Activation Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8 Activation->Executioner Caspases (e.g., Caspase-3) This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

This compound and Apoptosis Signaling

References

Furaquinocin C: A Comparative Analysis of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Furaquinocin C, placing it in context with the well-established fluoroquinolone antibiotic, ciprofloxacin. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this guide utilizes data for the structurally related Furaquinocin L as a surrogate for comparative purposes, alongside comprehensive data for ciprofloxacin. This analysis is supported by detailed experimental protocols and visualizations to aid in research and drug development efforts.

Executive Summary

This compound belongs to the furaquinocin class of antibiotics, which are meroterpenoids with a naphthoquinone core isolated from Streptomyces species. While early reports highlighted their cytocidal activities, specific data on the antibacterial spectrum of this compound remains scarce. In contrast, ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with well-documented activity against a wide range of Gram-positive and Gram-negative bacteria. This guide presents a comparative overview based on available data for Furaquinocin L and ciprofloxacin, outlines the standard methodology for determining antibacterial spectra, and illustrates the underlying mechanism of action.

Comparative Antibacterial Spectrum

The following table summarizes the minimum inhibitory concentration (MIC) values for Furaquinocin L and ciprofloxacin against selected Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antibacterial potency.

Disclaimer: The data for Furaquinocin L is presented as an illustrative example due to the lack of specific MIC data for this compound. The antibacterial activity can vary significantly between different furaquinocin analogues.

Bacterial SpeciesGram StainFuraquinocin L MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-Positive2[1]0.5 - 1.0[2][3]
Bacillus subtilisGram-Positive64[1]Not commonly reported
Escherichia coliGram-NegativeNot Available0.013 - 0.08[2]
Pseudomonas aeruginosaGram-NegativeNot Available0.15[2]

Observations:

  • Based on the limited available data, Furaquinocin L demonstrates activity against the Gram-positive bacterium Staphylococcus aureus with an MIC of 2 µg/mL.[1] Its activity against Bacillus subtilis is notably weaker.[1]

  • Ciprofloxacin exhibits potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with generally low MIC values.[2][3]

Experimental Protocols

The determination of the antibacterial spectrum, quantified by MIC values, is a critical step in the evaluation of a new antibiotic. The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of an antibacterial agent against a specific bacterium.

1. Preparation of Materials:

  • Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Bacterial Culture: A fresh overnight culture of the test bacterium grown in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB).

  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

  • Positive Control: A well-known antibiotic with expected activity against the test strain (e.g., ciprofloxacin).

  • Negative Control: Broth medium without any antimicrobial agent.

  • Inoculum Preparation: The overnight bacterial culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL, often 0.5 McFarland standard. This is then further diluted to the final desired inoculum concentration.

2. Assay Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound and the positive control directly in the 96-well plate using the broth medium. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation: Add the standardized bacterial inoculum to each well, including the control wells. The final volume in each well is typically 100-200 µL.

  • Incubation: Incubate the microtiter plates at a suitable temperature (e.g., 37°C) for 16-20 hours under appropriate atmospheric conditions.

  • Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (Overnight) C Prepare Inoculum (0.5 McFarland) A->C B Test Compound Stock Solution D Serial Dilution of Compound in Plate B->D E Inoculate Wells C->E D->E F Incubate (37°C, 18-24h) E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC Determination.

The antibacterial action of quinolone antibiotics, the class to which this compound belongs, is primarily due to the inhibition of essential bacterial enzymes involved in DNA replication.

mechanism_of_action cluster_bacterial_cell Bacterial Cell Furaquinocin This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Furaquinocin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Furaquinocin->Topoisomerase_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Topoisomerase_IV->Replication_Fork Decatenates Chromosomes Topoisomerase_IV->DNA_Breaks Replication_Fork->DNA_Breaks Stalling leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Quinolone Mechanism of Action.

Conclusion

This compound represents a potentially interesting antibacterial compound from a class of natural products with diverse biological activities. However, a comprehensive understanding of its antibacterial spectrum requires further investigation to generate specific and comparative MIC data against a broad panel of clinically relevant bacteria. The provided experimental protocol for MIC determination offers a standardized approach for such future studies. The comparison with ciprofloxacin highlights the potent and broad-spectrum activity of established fluoroquinolones. Further research into this compound and its analogues could unveil novel antibacterial agents with unique properties, contributing to the ongoing search for new treatments to combat antibiotic resistance.

References

Furaquinocin C: A Comparative Analysis of its Bioactivity Among Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furaquinocin C, a member of the furaquinocin family of meroterpenoids produced by Streptomyces species, has garnered interest for its potential therapeutic applications. This guide provides a comparative overview of the bioactivity of this compound and its analogs against other notable meroterpenoids, supported by available experimental data. The information is presented to aid researchers in evaluating its potential and guiding future drug discovery and development efforts.

Cytotoxic Activity: A Comparative Overview

Furaquinocins have demonstrated notable cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not consistently reported in publicly available literature, data for its congeners and other meroterpenoids provide a valuable comparative context.

Table 1: Comparative Cytotoxicity (IC50) of Furaquinocins and Other Meroterpenoids Against Cancer Cell Lines

Compound/ClassMeroterpenoid SubclassCancer Cell LineIC50 ValueCitation(s)
Furaquinocin A FuraquinocinHeLa S33.1 µg/mL[1]
Furaquinocin B FuraquinocinHeLa S31.6 µg/mL[1]
Furaquinocins C-H FuraquinocinHeLa S3, B1 melanomaCytocidal activity reported[1][2]
Furaquinocin K FuraquinocinHepG212.6 µg/mL[3][4]
Napyradiomycin B2 NapyradiomycinHepG227.1 µM[1]
Napyradiomycin B4 NapyradiomycinHepG241.7 µM[1]
Merochlorin A MerochlorinHCT-116IC50 of 30.4 µM[1]
Merochlorin B MerochlorinHCT-116IC50 of 28.6 µM[1]

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.

Antimicrobial Activity: A Comparative Perspective

While the primary reported bioactivity of many furaquinocins is cytotoxicity, some analogs exhibit antimicrobial properties. Furaquinocin L, for instance, has shown activity against Gram-positive bacteria. This section compares its efficacy with other antimicrobial meroterpenoids.

Table 2: Comparative Antimicrobial Activity (MIC) of Furaquinocin L and Other Meroterpenoids

Compound/ClassMeroterpenoid SubclassBacterial StrainMIC ValueCitation(s)
Furaquinocin L FuraquinocinBacillus subtilis DSM 1064 µg/mL[3]
Furaquinocin L FuraquinocinStaphylococcus aureus Newman2 µg/mL[3]
Napyradiomycin B2 NapyradiomycinMRSA3-6 µg/mL[1]
Napyradiomycin B4 NapyradiomycinMRSA12-24 µg/mL[1]
Merochlorin A MerochlorinMRSA1-4 µg/mL[5]
Merochlorins E & F MerochlorinGram-positive strains1-2 µg/mL[5]

Note: MIC values can be influenced by the specific bacterial strain and the assay methodology used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add varying concentrations of meroterpenoid incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: After 24 hours, replace the medium with fresh medium containing various concentrations of the test meroterpenoid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis serial_dilution Prepare serial dilutions of meroterpenoid inoculate_wells Inoculate wells with bacterial suspension serial_dilution->inoculate_wells bacterial_suspension Prepare standardized bacterial inoculum bacterial_suspension->inoculate_wells incubate_16_20h Incubate at 37°C for 16-20h inoculate_wells->incubate_16_20h visual_inspection Visually inspect for turbidity incubate_16_20h->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Detailed Steps:

  • Compound Dilution: Prepare a series of twofold dilutions of the meroterpenoid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the meroterpenoid that completely inhibits visible growth of the bacteria.

Potential Mechanisms of Action: Signaling Pathway Inhibition

Several meroterpenoids have been found to exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Two such pathways are the PI3K/Akt/mTOR and p38 MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and proliferation. Its dysregulation is a common feature in many cancers. Some meroterpenoids have been shown to inhibit this pathway, leading to a reduction in tumor cell survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Meroterpenoid Meroterpenoid Meroterpenoid->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a meroterpenoid.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can play a role in both promoting and suppressing tumorigenesis depending on the context. Inhibition of this pathway by certain meroterpenoids can lead to apoptosis in cancer cells.

p38_MAPK_Pathway Stress Cellular Stress MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates Apoptosis Apoptosis TranscriptionFactors->Apoptosis Induces Meroterpenoid Meroterpenoid Meroterpenoid->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by a meroterpenoid.

Conclusion

This compound and its related compounds exhibit promising cytotoxic and, in some cases, antimicrobial activities. The available data suggests that their potency is comparable to other bioactive meroterpenoids, although direct comparative studies are limited. The inhibition of key signaling pathways such as PI3K/Akt/mTOR and p38 MAPK represents a potential mechanism for their anticancer effects. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and guide its development as a potential drug candidate.

References

Furaquinocin C and Staurosporine: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, both natural products and synthetic compounds serve as crucial tools for dissecting cellular signaling pathways and as starting points for drug discovery. This guide provides a detailed comparison of furaquinocin C, a lesser-known natural product with cytotoxic properties, and staurosporine, a well-established, potent, and broad-spectrum kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two molecules.

Overview and Mechanism of Action

Staurosporine is a natural product originally isolated from the bacterium Streptomyces staurosporeus. It is renowned for its potent, broad-spectrum inhibition of a wide array of protein kinases.[1][2] Its mechanism of action is primarily through competitive inhibition of ATP binding to the kinase domain.[2] The high affinity of staurosporine for the ATP-binding site makes it a powerful tool for inducing apoptosis in various cell lines and a common positive control in kinase inhibitor screening assays.[2][3] However, its lack of selectivity has limited its therapeutic applications.[2]

This compound , a member of the furaquinocin family of antibiotics, is isolated from Streptomyces species.[1] While it has demonstrated cytocidal activities against cancer cell lines such as HeLa S3 and B16 melanoma, its specific molecular targets and mechanism of action are not as well-characterized as those of staurosporine.[1] Its antitumor properties suggest potential interference with cellular signaling cascades, possibly through kinase inhibition, though direct evidence and a comprehensive kinase inhibition profile are not yet publicly available. Furaquinocins are meroterpenoids, a class of natural products with diverse biological activities.[4][5]

Kinase Inhibition Profile

A direct quantitative comparison of the kinase inhibition profiles is challenging due to the limited publicly available data for this compound. Staurosporine, on the other hand, has been extensively profiled against numerous kinases.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Protein Kinase C (PKC)Data not available~0.7 - 3
Protein Kinase A (PKA)Data not available~7 - 8
Cyclin-dependent kinase 1 (CDK1)/cyclin BData not available~5
Cyclin-dependent kinase 2 (CDK2)/cyclin AData not available~7
Cyclin-dependent kinase 4 (CDK4)/cyclin DData not available~3 - 10
Glycogen synthase kinase 3β (GSK-3β)Data not available~15
p60v-src Tyrosine Protein KinaseData not available~6
CaM Kinase IIData not available~20

Note: The IC50 values for staurosporine can vary depending on the experimental conditions and assay format.

Signaling Pathways and Cellular Effects

Staurosporine 's broad kinase inhibition leads to the modulation of multiple signaling pathways, most notably inducing apoptosis. This is a primary reason for its widespread use as a research tool in cancer biology. The induction of apoptosis by staurosporine is a complex process that can involve the activation of caspases, such as caspase-3.[2]

Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine Kinases Broad Spectrum Kinase Inhibition Staurosporine->Kinases Signal_Transduction Disruption of Signaling Pathways Kinases->Signal_Transduction Apoptosis_Machinery Activation of Apoptotic Machinery Signal_Transduction->Apoptosis_Machinery Caspase3 Caspase-3 Activation Apoptosis_Machinery->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Staurosporine-induced apoptosis pathway.

The cellular effects of This compound are primarily documented as cytotoxicity against cancer cells.[1] The underlying signaling pathways responsible for this effect remain to be fully elucidated. Given its structural class as a meroterpenoid, it may have multiple cellular targets.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of inhibitor studies. Below are generalized methodologies for key assays.

In Vitro Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is the in vitro kinase assay.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Radioactivity, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Recombinant kinase, a suitable substrate (peptide or protein), ATP, and the test compound (this compound or staurosporine) are prepared in an appropriate assay buffer. A serial dilution of the inhibitor is made.

  • Kinase Reaction: The kinase and inhibitor are pre-incubated in the wells of a microplate.

  • Initiation: The reaction is initiated by adding a mixture of ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP) and the substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by adding a stop solution or by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves measuring the incorporated radioactivity. For non-radioactive assays, methods like fluorescence polarization or antibody-based detection (e.g., ELISA) can be used.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay

To assess the effect of the inhibitors on cell survival, a cell viability assay is performed.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa S3) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or staurosporine. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well. These reagents are converted into a colored or fluorescent product by metabolically active cells.

  • Signal Measurement: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (concentration that inhibits cell growth by 50%) is calculated.

Conclusion

Staurosporine remains a cornerstone tool for in vitro kinase research due to its potent and well-documented inhibitory activity against a broad range of kinases. Its utility lies in its ability to induce robust cellular responses, such as apoptosis, making it an invaluable reference compound. However, its lack of selectivity is a significant drawback for in vivo applications and for studies aiming to dissect the roles of specific kinases.

This compound presents an interesting case of a natural product with established cytotoxic effects against cancer cells. While its mechanism of action is not yet clearly defined, its chemical structure and biological activity warrant further investigation into its potential as a kinase inhibitor. Future studies involving comprehensive kinase profiling and target deconvolution are necessary to elucidate the specific molecular players and pathways through which this compound exerts its effects. For researchers in drug discovery, this compound could represent a novel scaffold for the development of more selective anticancer agents. A direct and detailed comparison of its kinase inhibitory potential against staurosporine awaits the generation of more extensive experimental data.

References

Safety Operating Guide

Prudent Disposal of Furaquinocin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Furaquinocin C are paramount to ensuring laboratory safety and environmental protection. As a member of the furaquinocin class of antibiotics, this compound exhibits potent biological activity, including cytocidal effects against various cell lines.[1] Due to the absence of a specific, publicly available Safety Data Sheet (SDS), a cautious approach to its disposal is warranted, treating it as a potentially hazardous substance. This guide provides a framework for the safe disposal of this compound, emphasizing adherence to institutional protocols and local regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a naphthoquinone antibiotic with demonstrated cytotoxic and antibacterial properties, it should be handled with care to avoid exposure.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosols.
Skin and Body Laboratory coat.To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols.

II. This compound Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste (e.g., pure compound, contaminated labware, solutions). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, vials) in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing with other chemical waste streams unless approved by your EHS department. Organic solvent solutions should be collected in an appropriate solvent waste container.

Step 2: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

Step 4: Waste Disposal Request

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

III. Spill and Decontamination Procedures

In the event of a spill, the following general procedure should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep or wipe up the material, avoiding the generation of dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, as recommended by your institution's safety protocols.

  • Collect and Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in a labeled hazardous waste container for disposal.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containment cluster_3 Storage & Disposal A This compound Waste Generated (Solid or Liquid) B Solid Waste (Pure compound, contaminated labware) A->B Is it solid? C Liquid Waste (Aqueous or organic solutions) A->C Is it liquid? D Collect in Labeled Hazardous Waste Container (Solid) B->D E Collect in Labeled Hazardous Waste Container (Liquid) C->E F Store in Designated Secondary Containment Area D->F E->F G Contact EHS for Waste Pickup and Disposal F->G

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Furaquinocin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Furaquinocin C. Adherence to these protocols is essential to mitigate risks associated with the cytotoxic properties of this compound.

This compound, a member of the furaquinocin family of antibiotics, has demonstrated cytocidal activities against various cancer cell lines, including HeLa S3 and B16 melanoma cells.[1] Due to its potential to kill cells, it is imperative that researchers, scientists, and drug development professionals handle this compound with the highest degree of caution, employing stringent personal protective equipment (PPE) protocols and waste disposal procedures typically reserved for cytotoxic agents.

Core Personal Protective Equipment (PPE) Requirements

Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and accidental ingestion. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityMinimum PPE RequirementEnhanced PPE (for high-risk procedures)
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields, FFP3/N95 RespiratorIn addition to minimum PPE, use of a ventilated balance enclosure or fume hood is required.
Reconstitution and Dilution (Liquid Form) Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, FFP3/N95 RespiratorIn addition to minimum PPE, all manipulations should be performed in a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet.[2]
Cell Culture and In Vitro Assays Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side ShieldsIn addition to minimum PPE, use of a Class II BSC is mandatory.
Animal Handling (Dosing and Sample Collection) Double Nitrile Gloves, Disposable Gown with knit cuffs, Safety Glasses with Side Shields, FFP3/N95 RespiratorIn addition to minimum PPE, a face shield should be worn over safety glasses.
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side ShieldsN/A
Spill Cleanup Double Nitrile Gloves (heavy-duty), Disposable Gown, Chemical Splash Goggles, FFP3/N95 Respirator with appropriate cartridgesN/A

Essential Handling and Disposal Protocols

Receiving and Storage: Upon receipt, inspect the package for any signs of damage or leakage. This compound should be stored in a designated, clearly labeled area for cytotoxic compounds, separate from other chemicals.

Preparation and Handling: All procedures involving this compound should be performed in a designated area to minimize the risk of contamination. A Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet is the preferred workspace for handling solutions of this compound.[2]

Decontamination: All surfaces and equipment potentially contaminated with this compound should be decontaminated. A suitable decontamination solution, such as sodium hypochlorite, followed by a neutralizing agent and then water, should be used.

Waste Disposal: All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and culture vessels, must be disposed of as cytotoxic waste.[3][4][5] This waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers.[5] The final disposal method for cytotoxic waste is typically high-temperature incineration.[6][7]

Visualizing Safety Workflows

To ensure clarity and immediate comprehension of the safety protocols, the following diagrams illustrate the key decision-making and procedural workflows for handling this compound.

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_Inspect Receive and Inspect Shipment Store_Securely Store in Designated Cytotoxic Area Receive_Inspect->Store_Securely Don_PPE Don Appropriate PPE Store_Securely->Don_PPE Prepare_Workstation Prepare Workstation (BSC/Fume Hood) Don_PPE->Prepare_Workstation Perform_Experiment Perform Experimental Procedure Prepare_Workstation->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces and Equipment Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Cytotoxic Waste Decontaminate_Surfaces->Segregate_Waste Package_Waste Package in Labeled, Leak-proof Containers Segregate_Waste->Package_Waste Dispose_Incineration Dispose via High-Temperature Incineration Package_Waste->Dispose_Incineration PPE Selection for this compound PPE Selection Logic for this compound Start Assess Task Base_PPE Double Gloves, Gown, Safety Glasses Start->Base_PPE Solid_or_Liquid Solid or Liquid Form? Aerosol_Risk Risk of Aerosol Generation? Solid_or_Liquid->Aerosol_Risk Solid Splash_Risk Risk of Splash? Solid_or_Liquid->Splash_Risk Liquid Aerosol_Risk->Splash_Risk No Add_Respirator Add FFP3/N95 Respirator Aerosol_Risk->Add_Respirator Yes Add_Goggles Use Chemical Splash Goggles Splash_Risk->Add_Goggles Yes Work_in_BSC Work in BSC/Cytotoxic Cabinet Splash_Risk->Work_in_BSC High Risk Base_PPE->Solid_or_Liquid Add_Respirator->Work_in_BSC Add_Face_Shield Add Face Shield Add_Goggles->Add_Face_Shield Significant Splash Risk Add_Face_Shield->Work_in_BSC

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.